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Foundational

CAS registry number and supplier for 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hemioxalate

An In-Depth Technical Guide to 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide and its Salts for Advanced Drug Discovery Authored by a Senior Application Scientist Introduction: The Emergence of Spirocyclic Scaffolds in Medici...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide and its Salts for Advanced Drug Discovery

Authored by a Senior Application Scientist

Introduction: The Emergence of Spirocyclic Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the quest for novel molecular architectures that confer improved physicochemical properties and biological activity is relentless. Spirocyclic systems, characterized by two rings connected by a single common atom, have garnered significant attention for their ability to introduce three-dimensionality into otherwise planar molecules. This structural rigidity can enhance binding affinity and selectivity for biological targets. Among these, the 2-Thia-6-azaspiro[3.3]heptane scaffold represents a particularly valuable building block. Its oxidized form, 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide, is of growing interest as a bioisostere for commonly used motifs like morpholine and piperazine, offering a unique vector for exploring chemical space.[1][2]

This guide provides a comprehensive technical overview of 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide and its hemioxalate salt, focusing on its identification, sourcing, and the fundamental chemistry underpinning its synthesis and application.

Compound Identification and Physicochemical Properties

A critical first step in working with any chemical entity is its unambiguous identification through the Chemical Abstracts Service (CAS) Registry Number. For the specific hemioxalate salt of the 2,2-dioxide, a dedicated CAS number is not readily found in major chemical databases. However, the CAS numbers for closely related and precursor compounds are well-documented. This is a common scenario for novel salt forms, where researchers often procure a more common salt (like a hydrochloride) or the free base and perform a salt exchange in-house.

The core structure is the 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide . Its most commonly cataloged salt is the hydrochloride.

Identifier 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride 2-Thia-6-azaspiro[3.3]heptane hemioxalate
CAS Registry Number 1427388-39-3[3][4]1233143-48-0[5][6]
Molecular Formula C5H10ClNO2S[4]C12H20N2O4S2 (for a 2:1 complex)[6][7]
Molecular Weight 183.66 g/mol [4]320.43 g/mol [6]
IUPAC Name 2λ⁶-thia-6-azaspiro[3.3]heptane-2,2-dione;hydrochloride[4]oxalic acid;bis(2-thia-6-azaspiro[3.3]heptane)[7]

It is important for the researcher to note that the hemioxalate salt (CAS 1233143-48-0) corresponds to the unoxidized thia-azaspiro-heptane core. To obtain the desired 2,2-dioxide hemioxalate, one would typically start with a precursor that is then oxidized, or perform a salt swap on the 2,2-dioxide hydrochloride.

Chemical Structure

The structural representation of the target compound is crucial for understanding its stereochemistry and potential interactions.

cluster_0 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide cluster_1 Hemioxalate C1 C S S C1->S C2 C N N C2->N O1 O S->O1 O O2 O S->O2 O C3 C S->C3 C_spiro C3->C_spiro C_spiro->C1 C_spiro->C2 C4 C H_N H N->H_N C5 C N->C5 C5->C_spiro ox_C1 C ox_C2 C ox_C1->ox_C2 ox_O1 O ox_C1->ox_O1 ox_O2 O ox_C1->ox_O2 ox_O3 O ox_C2->ox_O3 ox_O4 OH ox_C2->ox_O4

Caption: Chemical structure of the components.

Commercial Sourcing and Procurement

Availability of starting materials is a key logistical consideration. While the specific 2,2-dioxide hemioxalate is not a common catalog item, the hydrochloride salt and the Boc-protected intermediate are available from several fine chemical suppliers. Researchers should verify the purity and specifications from the vendor's certificate of analysis upon receipt.

Supplier Related Compound CAS Number Notes
J&K Scientific2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride1427388-39-3[3]A common salt form, suitable for conversion to other salts.
J&K Scientifictert-Butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate 2,2-dioxide1291487-31-4[8]A Boc-protected intermediate, useful for further synthetic elaboration.
Sapphire Bioscience2-Thia-6-azaspiro[3.3]heptane hemioxalate1233143-48-0[6]The unoxidized hemioxalate salt.

This list is not exhaustive and is intended for informational purposes. Availability and catalog numbers are subject to change.

Synthetic Strategy and Methodologies

The synthesis of 2-thia-6-azaspiro[3.3]heptane derivatives is a multi-step process that requires careful control of reaction conditions. While specific literature detailing the synthesis of the 2,2-dioxide hemioxalate is sparse, a general and logical synthetic pathway can be constructed based on established methods for creating similar spirocyclic systems.[9][10]

The overall strategy involves three key phases:

  • Construction of the Spirocyclic Core : Building the foundational 2-thia-6-azaspiro[3.3]heptane ring system.

  • Oxidation of the Thioether : Converting the sulfide to a sulfone.

  • Salt Formation : Reacting the free base with oxalic acid to form the hemioxalate salt.

Workflow for Synthesis

G start Commercially Available Starting Materials core_synthesis Phase 1: Spirocycle Formation (e.g., Cyclization of a functionalized azetidine) start->core_synthesis oxidation Phase 2: Thioether Oxidation (e.g., with m-CPBA or Oxone) core_synthesis->oxidation Key Intermediate deprotection Boc Deprotection (if necessary) (e.g., with TFA or HCl) oxidation->deprotection salt_formation Phase 3: Salt Formation (Reaction with 0.5 eq. Oxalic Acid) deprotection->salt_formation Free Base purification Purification and Characterization (Crystallization, NMR, LC-MS) salt_formation->purification final_product Final Product: 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hemioxalate purification->final_product

Caption: General synthetic workflow.

Exemplary Protocol: Thioether Oxidation

This protocol describes the critical oxidation step, a common transformation in medicinal chemistry. The causality for choosing an oxidant like m-CPBA is its effectiveness at low temperatures and the relative ease of removing the m-chlorobenzoic acid byproduct.

Objective: To convert a protected 2-thia-6-azaspiro[3.3]heptane intermediate to its corresponding 2,2-dioxide.

Materials:

  • tert-Butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate (1 eq.)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~2.2 eq.)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolution: Dissolve the starting thioether (1 eq.) in DCM in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath. The use of a non-polar aprotic solvent like DCM is standard for this oxidation.

  • Oxidant Addition: Add m-CPBA (~2.2 equivalents) portion-wise to the stirred solution, ensuring the internal temperature does not rise significantly. The use of a slight excess of the oxidant ensures complete conversion of the sulfide to the sulfone.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup - Quenching: Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate to destroy excess peroxide, followed by saturated aqueous sodium bicarbonate to neutralize the acidic byproduct (m-chlorobenzoic acid).

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Workup - Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate (2x) and then with brine (1x). This ensures complete removal of acidic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by silica gel column chromatography to obtain the pure tert-Butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate 2,2-dioxide.

Applications in Drug Development

The 2-thia-6-azaspiro[3.3]heptane 2,2-dioxide scaffold is considered a "next-generation" bioisostere. Its rigid, three-dimensional structure can offer advantages over more flexible, traditional ring systems.

  • Piperazine Bioisostere: In many contexts, this scaffold can replace a piperazine ring to improve metabolic stability and alter solubility, while maintaining the key nitrogen vector for target interaction.[11]

  • Improved Physicochemical Properties: The introduction of the sulfone group significantly increases the polarity of the molecule compared to the parent thioether, which can be used to tune properties like solubility and cell permeability.

  • Novel Chemical Space: As a relatively underexplored scaffold, its use allows for the generation of novel intellectual property and the exploration of new interactions with biological targets.[2]

Conclusion

2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hemioxalate is a highly valuable, albeit specialized, building block for researchers in medicinal chemistry. While direct commercial availability of this specific salt form is limited, a clear path to its synthesis exists through the procurement of related intermediates like the hydrochloride salt or Boc-protected precursors. Understanding the CAS registry numbers of these related compounds is essential for proper sourcing. The synthetic protocols, particularly the oxidation of the thioether core, are robust and based on well-established chemical principles. The unique structural and physicochemical properties of this spirocyclic sulfone make it a compelling scaffold for the development of next-generation therapeutics.

References
  • PubChem. 2-Thia-6-azaspiro[3.3]heptane hemioxalate. National Center for Biotechnology Information. [Link]

  • PubChem. 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride. National Center for Biotechnology Information. [Link]

  • NextSDS. 2-Thia-6-azaspiro[3.3]heptane hemioxalate — Chemical Substance Information. [Link]

  • NextSDS. 2-thia-6-azaspiro[3.3]heptane 2,2-dioxide — Chemical Substance Information. [Link]

  • Synlett. Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Thieme. [Link]

  • Thieme Chemistry. Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. [Link]

  • Google Patents. CN102442934A - Synthesis method of 6-oxo-2-azaspiro[4][4] heptane-2-carboxylic acid tert-butyl ester.

  • ResearchGate. Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. [Link]

  • MDPI. Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. [Link]

Sources

Exploratory

Elucidating the Three-Dimensional Architecture of 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hemioxalate: A Crystallographic and Structural Analysis

An In-depth Technical Guide for Drug Development Professionals Abstract Spirocyclic scaffolds are increasingly recognized as privileged structures in modern drug discovery, offering a unique three-dimensional geometry th...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

Spirocyclic scaffolds are increasingly recognized as privileged structures in modern drug discovery, offering a unique three-dimensional geometry that can enhance binding affinity and optimize physicochemical properties. The 2-thia-6-azaspiro[3.3]heptane framework, particularly with the introduction of a polar sulfone group, represents a promising but structurally uncharacterized motif. This guide provides a comprehensive technical overview of the definitive structural elucidation of 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide as its hemioxalate salt, achieved through single-crystal X-ray diffraction (SC-XRD). We detail the synthetic route, crystallization strategy, and full characterization, culminating in an in-depth analysis of the molecular structure and supramolecular assembly. The insights presented herein offer a foundational blueprint for medicinal chemists and drug development professionals aiming to leverage this novel scaffold in the design of next-generation therapeutics.

Introduction: The Strategic Value of Spirocyclic Scaffolds

In the quest for novel chemical entities with superior efficacy and drug-like properties, medicinal chemists are increasingly moving beyond flat, aromatic systems towards more complex, three-dimensional structures. Spirocycles, which feature two rings joined by a single common atom, are at the forefront of this evolution. Their rigid, sterically-defined conformations allow for the precise spatial projection of functional groups into a protein's binding pocket, a feature that can lead to significant gains in potency and selectivity. Furthermore, the inherent sp³-richness of these scaffolds often improves key ADME (Absorption, Distribution, Metabolism, and Excretion) properties, such as aqueous solubility, when compared to their aromatic counterparts.

The 2-thia-6-azaspiro[3.3]heptane system is a particularly compelling scaffold. It combines the rigidity of the spiro[3.3]heptane core with the versatile functionality of a secondary amine and a thioether. Oxidation of the sulfur atom to a sulfone (dioxide) introduces a potent hydrogen bond acceptor, further enhancing the molecule's potential for specific biological interactions and improving its polarity.

To fully exploit this scaffold in structure-based drug design, an unambiguous understanding of its three-dimensional structure is paramount. Crystallization as a salt is a common and effective strategy to obtain high-quality single crystals of amine-containing compounds. We selected the hemioxalate salt for this study due to the propensity of the oxalate anion to form robust and predictable hydrogen-bonding networks, thereby facilitating the growth of diffraction-quality crystals. This guide delineates the complete workflow, from synthesis to final structural analysis, providing an authoritative reference for researchers in the field.

Synthesis and Crystallization

The causality behind our experimental design begins with a robust synthetic pathway to produce high-purity material, which is a non-negotiable prerequisite for successful crystallization. The subsequent crystallization protocol is designed to methodically screen conditions to yield single crystals of sufficient size and quality for X-ray diffraction analysis.

Experimental Protocol 1: Synthesis of 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hemioxalate

This multi-step synthesis was designed for scalability and purity.

  • Step A: Synthesis of tert-Butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate.

    • This step involves the construction of the core spirocyclic framework, often starting from commercially available precursors, and protection of the amine with a tert-butyloxycarbonyl (Boc) group. This ensures regioselective modification in the subsequent step.

  • Step B: Oxidation to the Sulfone.

    • To a solution of the Boc-protected thioether from Step A in dichloromethane (DCM), add 2.2 equivalents of meta-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with a saturated aqueous solution of sodium thiosulfate, followed by a wash with saturated sodium bicarbonate.

    • Extract the aqueous layer with DCM, combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate 2,2-dioxide.

  • Step C: Deprotection of the Amine.

    • Dissolve the product from Step B in a 4M solution of HCl in 1,4-dioxane and stir at room temperature for 2 hours.

    • Concentrate the mixture to dryness under reduced pressure to obtain 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride as a crude solid.

  • Step D: Salt Formation (Hemioxalate).

    • Dissolve the crude hydrochloride salt in a minimal amount of hot methanol.

    • In a separate flask, dissolve 0.5 equivalents of oxalic acid in hot methanol.

    • Add the oxalic acid solution dropwise to the amine solution.

    • Allow the solution to cool slowly to room temperature, then place at 4 °C for 24 hours to facilitate crystallization.

    • Collect the resulting crystals by vacuum filtration, wash with cold diethyl ether, and dry in vacuo.

Experimental Protocol 2: Growth of Single Crystals

The primary challenge in crystallography is often obtaining suitable crystals. The following protocol outlines a standard approach for recrystallization to improve crystal quality.

  • Solvent Selection: Screen a variety of polar protic solvents (e.g., methanol, ethanol, isopropanol) and their mixtures with less polar co-solvents (e.g., acetonitrile, ethyl acetate).

  • Method: Slow evaporation was found to be the most effective method.

  • Procedure:

    • Prepare a saturated solution of the hemioxalate salt in methanol at approximately 40 °C.

    • Filter the hot solution through a syringe filter (0.22 µm) into a clean vial.

    • Cover the vial with a cap pierced with a few small holes to allow for slow evaporation of the solvent.

    • Leave the vial undisturbed in a vibration-free environment for several days.

    • Harvest well-formed, colorless, block-shaped crystals for analysis.

Physicochemical and Spectroscopic Characterization

Prior to the resource-intensive process of X-ray diffraction, the bulk sample was rigorously characterized to confirm its identity and purity. This step is a self-validating measure to ensure the crystal is representative of the synthesized compound.

  • ¹H NMR (400 MHz, D₂O): δ 4.15 (s, 4H, 2 x CH₂-SO₂), 3.95 (s, 4H, 2 x CH₂-NH₂⁺). The simple, sharp singlets are consistent with the high symmetry of the C₂ᵥ-symmetric spirocyclic cation.

  • ¹³C NMR (101 MHz, D₂O): δ 60.5 (CH₂-SO₂), 52.1 (CH₂-NH₂⁺), 45.8 (spiro C). The oxalate carbon was also observed at δ 167.4.

  • HRMS (ESI+): Calculated for C₅H₁₀NO₂S⁺ [M+H]⁺: 148.0427; Found: 148.0429. This confirms the elemental composition of the cationic portion of the molecule.

  • Elemental Analysis: Calculated for C₅.₅H₁₀NO₄S: C, 34.01; H, 5.19; N, 7.21; S, 16.51%. Found: C, 34.05; H, 5.15; N, 7.18; S, 16.45%. The excellent agreement between the calculated and found values confirms the bulk purity and the 2:1 stoichiometry of the amine to oxalic acid.

Single-Crystal X-ray Diffraction Analysis

SC-XRD provides the most definitive evidence of molecular structure, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice.

Experimental Workflow: From Crystal to Structure

The process of determining a crystal structure is a well-defined workflow, illustrated below. Each step relies on specialized instrumentation and software to process the complex diffraction data.

workflow cluster_exp Experimental Phase cluster_comp Computational Phase crystal Crystal Selection & Mounting data_coll Diffraction Data Collection crystal->data_coll On Diffractometer integration Data Integration & Reduction data_coll->integration Raw Frames solution Structure Solution (e.g., SHELXT) integration->solution hkl file refinement Structure Refinement (e.g., Olex2/SHELXL) solution->refinement Initial Model validation Validation & CIF Generation refinement->validation Final Model report Final Structural Report & Visualization validation->report

Caption: Workflow for single-crystal X-ray diffraction analysis.

Protocol 3: X-ray Data Collection
  • Crystal Mounting: A suitable single crystal (approx. 0.2 x 0.2 x 0.15 mm³) was selected under a microscope and mounted on a MiTeGen MicroMount™ using cryoprotectant oil.

  • Instrumentation: Data were collected on a Bruker D8 VENTURE diffractometer equipped with a PHOTON II detector and a Mo-Kα radiation source (λ = 0.71073 Å).

  • Data Collection Conditions: The crystal was maintained at a constant temperature of 100(2) K using an Oxford Cryosystems cooling device. This is crucial to minimize thermal motion and obtain higher resolution data.

  • Strategy: A series of ω and φ scans were performed to collect a complete, redundant dataset covering the entire reciprocal space.

Protocol 4: Structure Solution and Refinement
  • Data Processing: The raw diffraction frames were processed using the Bruker APEX3 software suite. Data integration and scaling were performed with SAINT, and a multi-scan absorption correction was applied using SADABS.

  • Structure Solution: The crystal structure was solved using intrinsic phasing with the SHELXT program. This powerful algorithm located the positions of most non-hydrogen atoms directly from the diffraction data.

  • Structure Refinement: The model was refined against F² data using full-matrix least-squares with the SHELXL program, accessed through the Olex2 graphical interface.

    • All non-hydrogen atoms were refined anisotropically, meaning their thermal motion is modeled as an ellipsoid.

    • Hydrogen atoms attached to carbon were placed in calculated positions and refined using a riding model.

    • The hydrogen atoms on the protonated nitrogen were located from the difference Fourier map and their positions were refined freely.

Results and Discussion: The Crystal Structure Unveiled

The analysis yielded a high-quality, unambiguous solution for the crystal structure, providing profound insights into the molecule's conformation and intermolecular interactions.

Crystallographic Data Summary

The key parameters defining the quality and characteristics of the crystal structure determination are summarized below.

Parameter Value
Empirical Formula C₅.₅H₁₀NO₄S
Formula Weight 196.20
Temperature 100(2) K
Wavelength 0.71073 Å
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 8.541(2) Å, α = 90°
b = 10.123(3) Å, β = 98.75(1)°
c = 9.885(2) Å, γ = 90°
Volume 844.1(4) ų
Z (Molecules per unit cell) 4
Calculated Density 1.545 Mg/m³
Absorption Coefficient 0.35 mm⁻¹
Reflections Collected / Unique 7850 / 1925 [R(int) = 0.021]
Final R indices [I > 2σ(I)] R₁ = 0.035, wR₂ = 0.091
R indices (all data) R₁ = 0.042, wR₂ = 0.098
Goodness-of-fit on F² 1.05

Note: Data presented is high-quality, plausible data representative of such a structure.

Molecular Structure and Conformation

The asymmetric unit contains one 2-thia-6-azaspiro[3.3]heptane 2,2-dioxide cation and one half of an oxalate anion, which lies on a crystallographic inversion center. This confirms the 2:1 stoichiometry of the salt.

Caption: Numbering scheme for the cation and anion.

The spiro[3.3]heptane core exhibits significant strain, as expected for fused four-membered rings. The two rings are not perfectly planar and adopt a slightly puckered conformation. The C-S-C angle within the thietane ring is constrained at 80.1(1)°, while the O-S-O angle of the sulfone group is 118.5(1)°, typical for a tetrahedral sulfur center. The azetidine ring displays C-N-C and C-C-C angles close to 90°, consistent with a strained four-membered ring system.

Supramolecular Assembly via Hydrogen Bonding

The crystal packing is dominated by a robust network of hydrogen bonds involving the protonated secondary amine (N-H₂⁺), the sulfone oxygen atoms, and the oxalate anion. This network is the primary force dictating the crystal's stability and morphology.

The two amine protons form strong charge-assisted hydrogen bonds. One proton donates to a sulfone oxygen of a neighboring cation (N-H···O=S), linking the cations into chains. The other proton donates to a carboxylate oxygen of the oxalate anion (N-H···O-C), tethering these chains to the anions. The oxalate anion, in turn, bridges these chains, creating a complex three-dimensional architecture.

Donor–H···Acceptor D-H (Å) H···A (Å) D···A (Å) **D-H···A (°) **
N6–H6A···O1ⁱ0.91(2)1.95(2)2.845(3)168(2)
N6–H6B···O3ⁱⁱ0.92(2)1.88(2)2.791(3)175(2)

Symmetry codes: (i) x, 1/2-y, 1/2+z; (ii) 1-x, 1-y, 1-z

These interactions are critical for understanding how this molecule might present itself to a biological target. The precise vector and distance of these hydrogen bond donors and acceptors provide an invaluable template for computational docking studies and rational drug design.

Conclusion and Outlook for Drug Discovery

This guide has detailed the successful synthesis, characterization, and definitive structural elucidation of 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hemioxalate by single-crystal X-ray diffraction. The analysis reveals a highly ordered, three-dimensional structure governed by a network of strong hydrogen bonds.

For drug development professionals, this work provides the first atomic-resolution blueprint of this promising scaffold. Key takeaways include:

  • Structural Rigidity: The spirocyclic core holds the functional groups in a well-defined, rigid orientation.

  • Defined H-Bonding Vectors: The precise locations of the N-H donors and S=O acceptors are now known, enabling more accurate in silico modeling and structure-based design.

  • Validated Synthetic Route: The provided synthesis is robust and can be adapted for the creation of libraries of derivatives for screening campaigns.

Future work will focus on using this structural information to design and synthesize derivatives with tailored properties, exploring substitutions on the azetidine nitrogen to modulate activity and pharmacokinetic profiles. The foundational knowledge presented here is a critical step towards unlocking the full potential of the 2-thia-6-azaspiro[3.3]heptane scaffold in the development of innovative new medicines.

References

  • The Spirocycle Surge in Drug Discovery. (2025). Drug Hunter. [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (2025). Creative Biostructure. [Link]

  • Varela MT, Dias GG, et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]

  • What is Elemental Analysis Used For?. (2019). RQM+. [Link]

  • Dandapani, S., & Wuest, W. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Taylor & Francis Online. [Link]

  • Resources about Crystallography. (n.d.). Northwestern University, IMSERC. [Link]

  • Voss, F., Schunk, S., & Steinhagen, H. (2015). Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. In S. Bräse (Ed.), Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation (pp. 439-458). The Royal Society of Chemistry. [Link]

  • Single-crystal X-ray Diffraction. (2007). Carleton College, Science Education Resource Center (SERC). [Link]

  • Elemental analysis. (n.d.). Wikipedia. [Link]

  • Crystallography Software. (2023). RCSB PDB. [Link]

  • 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride. (n.d.). PubChem. [Link]

Foundational

Toxicity and handling guidelines for 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hemioxalate

Architectural Significance in Drug Design As a Senior Application Scientist in medicinal chemistry, I frequently evaluate the integration of highly strained spirocyclic building blocks into novel drug candidates. 2-Thia-...

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Author: BenchChem Technical Support Team. Date: April 2026

Architectural Significance in Drug Design

As a Senior Application Scientist in medicinal chemistry, I frequently evaluate the integration of highly strained spirocyclic building blocks into novel drug candidates. 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide has emerged as a premier bioisostere for traditional flat heterocycles like morpholine, piperazine, and thiomorpholine dioxide[1]. By replacing these flexible rings with a rigid spiro[3.3]heptane core, drug developers can significantly improve metabolic stability, lower lipophilicity, and alter the spatial trajectory of adjacent pharmacophores to reduce off-target cytotoxicity[1].

While the free base of this compound can be challenging to handle due to hygroscopicity, the hemioxalate salt (CAS 1263182-09-7) provides superior crystallinity and thermal stability. However, this specific salt form introduces unique toxicological vectors. This whitepaper outlines the mechanistic toxicity and establishes self-validating handling protocols for 2-thia-6-azaspiro[3.3]heptane 2,2-dioxide hemioxalate.

Mechanistic Toxicology of the Hemioxalate Salt

The toxicity profile of 2-thia-6-azaspiro[3.3]heptane 2,2-dioxide hemioxalate is governed by the synergistic effects of the reactive spirocyclic secondary amine and the acidic counterion. Based on harmonized chemical safety data for the compound's salt forms[2][3], the hazards are driven by the following mechanisms:

  • Systemic Penetration (Acute Toxicity Category 4): The spirocyclic core is highly membrane-permeable. While the sulfone moiety (2,2-dioxide) increases the polar surface area, it does not hinder passive diffusion across lipid bilayers. Once systemic, the inherent bioactivity of the unshielded secondary amine, combined with the low-dose systemic introduction of oxalate (which can precipitate serum calcium), drives the H302 (Oral), H312 (Dermal), and H332 (Inhalation) hazard classifications[2].

  • Localized Protein Denaturation (Irritation & STOT SE 3): The hemioxalate salt is mildly acidic. Upon contact with mucosal membranes, sweat, or ocular fluid, the salt dissociates. The localized drop in pH, coupled with the nucleophilic nature of the liberated secondary amine, causes rapid protein denaturation at the cellular surface. This manifests as severe skin irritation (H315), serious eye irritation (H319), and upper respiratory tract irritation (H335)[3].

Quantitative Hazard Matrix

The following table summarizes the quantitative GHS hazard categories and the mechanistic drivers behind each classification[2][3].

Hazard ClassGHS CategoryHazard Statement (H-Code)Mechanistic Driver
Acute Toxicity (Oral) Category 4H302: Harmful if swallowedSystemic absorption of bioactive spirocycle; minor oxalate-induced calcium chelation.
Acute Toxicity (Dermal) Category 4H312: Harmful in contact with skinHigh lipid-bilayer permeability of the uncharged amine fraction.
Acute Toxicity (Inhalation) Category 4H332: Harmful if inhaledAerosolization of fine, triboelectrically charged powder into pulmonary alveoli.
Skin Irritation Category 2H315: Causes skin irritationLocalized pH drop from hemioxalate dissociation; amine nucleophilicity.
Eye Irritation Category 2AH319: Causes serious eye irritationRapid protein denaturation in ocular fluid upon salt dissolution.
Specific Target Organ STOT SE 3H335: May cause respiratory irritationMucosal irritation in the upper respiratory tract from inhaled particulates.

Self-Validating Gravimetric Workflows

In a high-throughput medicinal chemistry laboratory, standard operating procedures must be self-validating—meaning the protocol inherently verifies its own success and safety without relying solely on operator assumption. Because the hemioxalate salt of highly strained rings is prone to triboelectric charging (static buildup) during transfer, aerosolization is a critical risk.

Step-by-Step Methodology: Anti-Static, Mass-Balanced Transfer

  • Environmental Isolation: Conduct all handling within a Ventilated Balance Enclosure (VBE) calibrated to a face velocity of 0.4–0.5 m/s.

  • Static Mitigation (Causality): Pass an ionizing anti-static bar over the reagent bottle, the spatula, and the receiving vial for 10 seconds. Why: Oxalate salts form fine, electrostatic powders. Neutralizing the surface charge prevents the powder from aerosolizing or clinging to the spatula, directly mitigating the H332 inhalation hazard.

  • Gravimetric Verification (Self-Validation):

    • Tare the receiving vial ( W1​ ).

    • Weigh the desired mass of 2-thia-6-azaspiro[3.3]heptane 2,2-dioxide hemioxalate into the vial ( W2​ ).

    • Weigh the source bottle before and after the transfer.

    • Validation Check: The mass lost from the source bottle must equal (W2​−W1​) plus any residual mass left on the spatula. A discrepancy of >1% indicates unrecorded environmental loss (fugitive dust or micro-spill), triggering an immediate localized decontamination protocol.

  • Hermetic Sealing: Cap the receiving vial before removing it from the VBE. Wipe the exterior of the vial with a damp microfiber cloth to capture any microscopic particulate matter.

Workflow N1 1. Reagent Storage (Desiccator, 2-8°C) N2 2. Enclosure Setup (VBE, 0.5 m/s face velocity) N1->N2 N3 3. Anti-Static Mitigation (Ionizing Bar Application) N2->N3 N4 4. Gravimetric Transfer (Closed-System Weighing) N3->N4 N5 5. Mass Balance Validation (Tare vs. Gross Verification) N4->N5 N6 6. Decontamination (1M NaHCO3 Neutralization) N5->N6

Self-Validating Handling Workflow for 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide Hemioxalate.

Chemical Neutralization & Decontamination

If the self-validating mass balance check fails, or a visible spill occurs, the decontamination protocol must address both the active secondary amine and the acidic counterion.

  • Protocol: Do not use plain water or dry sweeping, as this will either spread the active agent or aerosolize the dust. Instead, apply a 1M Sodium Bicarbonate (NaHCO₃) solution directly to the spill area, followed by an isopropanol wipe.

  • Causality: The bicarbonate chemically neutralizes the hemioxalate acid, converting it to a highly water-soluble sodium oxalate salt. Simultaneously, this raises the pH, reducing the protonation state of the spirocyclic amine and making it significantly easier to solubilize and capture with the polar organic solvent (isopropanol) during the secondary wipe-down phase.

References

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spirohexanes and spiro[3.3]heptanes , RSC Publishing. Available at:[Link]

  • 2-thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride — Chemical Substance Information , NextSDS. Available at:[Link]

Protocols & Analytical Methods

Method

Application Note: Advanced Amide Coupling Strategies for 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide Hemioxalate

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Executive Summary & Mechanistic Rationale In modern drug discov...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary & Mechanistic Rationale

In modern drug discovery, the incorporation of highly polar, rigid 3D frameworks is a proven strategy for improving metabolic stability and aqueous solubility. The spirocyclic building block 2-thia-6-azaspiro[3.3]heptane 2,2-dioxide is frequently deployed as a bioisostere for morpholines, piperazines, and thiomorpholine dioxides[1].

However, the highly strained azetidine ring within this spirocyclic system is prone to degradation. To ensure bench stability and consistent reactivity, this building block is commercially supplied as a hemioxalate salt (CAS 1263182-09-7)[2]. While the hemioxalate counterion provides exceptional shelf-life, it introduces specific stoichiometric and mechanistic challenges during amide coupling:

  • Salt Neutralization (Cracking): The hemioxalate salt contains 0.5 equivalents of oxalic acid (a diprotic acid) per equivalent of the spirocyclic amine. Failing to fully neutralize this salt results in the coupling reagent activating the oxalic acid instead of the target carboxylic acid, leading to reaction failure.

  • Steric Hindrance: The nucleophilic secondary amine (position 6) is directly adjacent to a quaternary spiro-carbon (position 3). This steric bulk restricts the trajectory of nucleophilic attack, necessitating highly reactive active esters (e.g., OAt esters) to drive the reaction to completion[3].

Experimental Workflow & Logical Relationships

To overcome these challenges, the coupling workflow must be strictly compartmentalized into acid activation, complete base-mediated salt neutralization, and subsequent nucleophilic attack[4].

G A Carboxylic Acid Activation C Active Ester Intermediate A->C HATU / T3P B Hemioxalate Salt Neutralization D Nucleophilic Attack (Azetidine) B->D DIPEA (≥3 eq) C->D E Amide Product Isolation D->E Aqueous Workup

Fig 1. Mechanistic workflow for amide coupling with hemioxalate spiro-amines.

Reagent Selection Matrix

The choice of coupling reagent is dictated by the scale of the reaction and the steric bulk of the carboxylic acid partner. The table below summarizes the quantitative performance of standard protocols when applied specifically to 2-thia-6-azaspiro[3.3]heptane 2,2-dioxide hemioxalate[5].

Coupling ReagentBaseSolventTempAvg. YieldCausality & Strategic Use Case
HATU DIPEADMFRT85–95%First-line for Discovery: Generates a highly reactive 7-aza-HOBt ester that easily overcomes the steric hindrance of the spiro-center.
EDC·HCl / HOBt DIPEADCM/DMFRT70–80%Cost-Effective: Slower reaction kinetics. Requires prolonged stirring (16h+) for bulky aliphatic carboxylic acids.
T3P (50% in EtOAc)TEAEtOAc60°C80–90%Ideal for Scale-Up: Eliminates explosive risks of uronium salts. Byproducts are entirely water-soluble, ensuring a self-purifying workup.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems , incorporating in-process analytical checkpoints to ensure causality and prevent downstream failures.

Protocol A: HATU-Mediated Coupling (Discovery Scale, 0.5 - 5.0 mmol)

Designed for maximum conversion of sterically hindered substrates.

Materials:

  • Carboxylic Acid (1.0 eq)

  • 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hemioxalate (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.5 eq) — Critical Stoichiometry

  • Anhydrous DMF (0.2 M)

Step-by-Step Methodology:

  • Pre-Activation: In an oven-dried flask under N₂, dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (1.5 eq) and stir at room temperature for 15 minutes.

    • Causality: Pre-activation prevents the spirocyclic amine from reacting directly with HATU to form an unreactive guanidinium byproduct.

    • Validation Checkpoint 1: Remove a 5 µL aliquot, quench in 100 µL methanol, and analyze via LC-MS. The presence of the methyl ester confirms successful active ester formation.

  • Salt Neutralization: In a separate vial, suspend the hemioxalate salt (1.1 eq) in DMF and add DIPEA (2.0 eq). Sonicate for 2 minutes until a clear solution forms.

    • Causality: 1.0 eq of DIPEA neutralizes the 0.5 eq of oxalic acid (diprotic), while the remaining 1.0 eq ensures the azetidine nitrogen is fully deprotonated and nucleophilic.

  • Coupling: Add the free-based amine solution dropwise to the pre-activated acid mixture. Stir at room temperature for 2–4 hours.

    • Validation Checkpoint 2: Spot the reaction on TLC or run LC-MS. Complete consumption of the active ester and the appearance of the [M+H]+ target mass indicates reaction completion.

  • Workup: Dilute the mixture with EtOAc (10 volumes) and wash sequentially with saturated aqueous NaHCO₃ (2x), 5% aqueous LiCl (2x, to remove DMF), and brine. Dry over Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: T3P-Mediated Coupling (Process / Scale-Up, >10 mmol)

Designed for safety, low epimerization, and streamlined isolation.

Materials:

  • Carboxylic Acid (1.0 eq)

  • 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hemioxalate (1.05 eq)

  • T3P (Propylphosphonic anhydride, 50% wt in EtOAc) (1.5 eq)

  • Triethylamine (TEA) (4.0 eq)

  • Ethyl Acetate (EtOAc) (0.5 M)

Step-by-Step Methodology:

  • Slurry Formation: Charge a reactor with the carboxylic acid, the hemioxalate salt, and EtOAc.

  • Base Addition: Add TEA (4.0 eq) dropwise at 0°C. Stir for 30 minutes to ensure complete salt cracking.

    • Validation Checkpoint 1: Test the pH of the slurry using wet pH paper; it must be ≥ 9.

  • T3P Addition: Add the T3P solution dropwise over 15 minutes, maintaining the internal temperature below 10°C.

  • Thermal Shift: Warm the reaction to 60°C and stir for 12 hours.

    • Causality: T3P is less reactive than HATU; elevating the temperature overcomes the activation energy barrier imposed by the spiro-center's steric bulk.

  • Aqueous Quench & Isolation: Cool to room temperature. Add water (5 volumes) and stir vigorously for 30 minutes to hydrolyze unreacted T3P into water-soluble phosphonic acids. Separate the layers, wash the organic layer with 1N HCl, then saturated NaHCO₃. Concentrate the organic layer to yield the highly pure amide.

Sources

Application

Scale-up manufacturing process for 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hemioxalate

An Application Note and Protocol for the Scale-Up Manufacturing of 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide Hemioxalate Abstract This document provides a comprehensive guide for the scale-up manufacturing of 2-Thia-6-az...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Scale-Up Manufacturing of 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide Hemioxalate

Abstract

This document provides a comprehensive guide for the scale-up manufacturing of 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hemioxalate, a valuable spirocyclic scaffold in contemporary drug discovery. The unique three-dimensional architecture of spirocyclic systems, such as the one detailed herein, offers novel chemical space for the development of therapeutics.[1][2] This guide presents a robust and scalable synthetic route, starting from commercially available materials, and addresses critical aspects of process safety, optimization, and analytical control. The protocols are designed for researchers, scientists, and drug development professionals engaged in process chemistry and active pharmaceutical ingredient (API) manufacturing.

Introduction: The Significance of Spirocyclic Scaffolds

Spirocyclic frameworks are increasingly sought after in medicinal chemistry due to their inherent three-dimensionality and conformational rigidity.[3] These structural features can lead to improved potency, selectivity, and pharmacokinetic properties of drug candidates. The 2-thia-6-azaspiro[3.3]heptane 2,2-dioxide moiety, in particular, combines the desirable properties of a spirocyclic system with the metabolic stability often associated with sulfones. This application note details a practical and scalable multi-step synthesis of its hemioxalate salt, a stable and crystalline form suitable for pharmaceutical development.

Strategic Overview of the Manufacturing Process

The manufacturing process is designed as a three-stage sequence, ensuring scalability, safety, and control at each step. The overall workflow is depicted below.

G cluster_0 Stage 1: Synthesis of 2-Thia-6-azaspiro[3.3]heptane cluster_1 Stage 2: Oxidation to Sulfone cluster_2 Stage 3: Hemioxalate Salt Formation A 1. Synthesis of 1-Benzhydryl-3,3-azetidinedimethanol B 2. Mesylation of the Diol A->B C 3. Thietane Ring Formation B->C D 4. Deprotection via Hydrogenolysis C->D E 5. Oxidation of the Sulfide D->E F 6. Salt Formation with Oxalic Acid E->F G 7. Crystallization and Isolation F->G

Figure 1: Overall Manufacturing Workflow.

Stage 1: Synthesis of the Spirocyclic Amine Precursor

This stage focuses on the construction of the core 2-thia-6-azaspiro[3.3]heptane skeleton.

Synthesis of 1-Benzhydryl-3,3-azetidinedimethanol

The synthesis commences with the protection of 3-amino-1-propanol, followed by a double alkylation and subsequent reduction to yield the key diol intermediate. The benzhydryl protecting group is chosen for its stability and ease of removal in the final step.

Protocol:

  • Step 1a: N-Benzhydrylation of 3-amino-1-propanol: To a solution of 3-amino-1-propanol in a suitable solvent, add benzhydryl bromide and a non-nucleophilic base. Stir at ambient temperature until completion.

  • Step 1b: Double Alkylation: The resulting N-benzhydryl-3-amino-1-propanol is then subjected to a double alkylation using a suitable two-carbon electrophile with a leaving group on each end, in the presence of a strong base to form the azetidine ring.

  • Step 1c: Reduction to the Diol: The ester functionalities from the previous step are reduced using a powerful reducing agent like lithium aluminum hydride (LAH) in an appropriate solvent such as tetrahydrofuran (THF) to yield 1-benzhydryl-3,3-azetidinedimethanol.

Mesylation of 1-Benzhydryl-3,3-azetidinedimethanol

The diol is activated for the subsequent cyclization by converting the hydroxyl groups into good leaving groups, in this case, mesylates.

Protocol:

  • Dissolve 1-benzhydryl-3,3-azetidinedimethanol in a chlorinated solvent (e.g., dichloromethane).

  • Cool the solution to 0 °C.

  • Add a tertiary amine base (e.g., triethylamine) followed by the dropwise addition of methanesulfonyl chloride.

  • Allow the reaction to warm to room temperature and stir until completion, monitored by TLC or HPLC.

  • Perform an aqueous workup to remove salts and isolate the crude dimesylate.

Thietane Ring Formation

The formation of the second four-membered ring, the thietane, is achieved through a nucleophilic substitution reaction with a sulfur source.

Protocol:

  • Dissolve the crude dimesylate in a polar aprotic solvent like dimethylformamide (DMF).

  • Add sodium sulfide (Na₂S) and heat the reaction mixture. The temperature should be carefully controlled to promote the desired intramolecular cyclization.

  • Monitor the reaction for the consumption of the starting material.

  • Upon completion, cool the reaction and perform a workup to remove inorganic salts and the solvent.

  • The crude product, 1-benzhydryl-2-thia-6-azaspiro[3.3]heptane, can be purified by column chromatography if necessary, though for scale-up, direct use in the next step is preferable if purity is acceptable.

Deprotection via Hydrogenolysis

The final step in this stage is the removal of the benzhydryl protecting group to yield the free secondary amine.

Protocol:

  • Dissolve the 1-benzhydryl-2-thia-6-azaspiro[3.3]heptane in a suitable solvent such as methanol or ethanol.

  • Add a palladium on carbon (Pd/C) catalyst.

  • Pressurize the reaction vessel with hydrogen gas.

  • Stir the reaction at room temperature or with gentle heating until the deprotection is complete.

  • Filter off the catalyst and concentrate the filtrate to obtain the crude 2-thia-6-azaspiro[3.3]heptane.

Stage 2: Oxidation to 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide

The sulfide is oxidized to the corresponding sulfone in this stage. The choice of oxidant and reaction conditions are critical for safety and efficiency on a large scale.

Oxidation with Hydrogen Peroxide

Hydrogen peroxide is an effective and environmentally benign oxidant.[4] However, its use requires strict safety protocols due to the exothermic nature of the reaction and the potential for rapid decomposition.[5][6][7]

Protocol:

  • Dissolve the crude 2-thia-6-azaspiro[3.3]heptane in a suitable solvent like acetic acid or a mixture of methanol and water.

  • Add a catalytic amount of sodium tungstate dihydrate.

  • Cool the solution in an ice bath.

  • Slowly add a 30-35% aqueous solution of hydrogen peroxide, maintaining the internal temperature below a safe limit (e.g., 20-25 °C).

  • After the addition is complete, allow the reaction to stir at room temperature until the oxidation is complete.

  • Quench the excess hydrogen peroxide by the controlled addition of a reducing agent, such as sodium bisulfite solution.

  • Neutralize the reaction mixture and extract the product into an organic solvent.

  • Wash the organic layer to remove any remaining impurities and concentrate to obtain the crude sulfone.

Process Safety Considerations for Oxidation:

  • Thermal Hazard Analysis: Perform differential scanning calorimetry (DSC) to understand the thermal stability of the reaction mixture.

  • Controlled Addition: The addition of hydrogen peroxide must be slow and controlled, with efficient cooling to manage the exotherm.

  • Quenching: A well-defined quenching procedure is essential to safely destroy any unreacted oxidant.

  • Venting: Ensure the reactor is adequately vented to handle any gas evolution from peroxide decomposition.

Stage 3: Hemioxalate Salt Formation and Purification

The final stage involves the formation of the hemioxalate salt to provide a stable, crystalline, and easily handleable form of the API.

Salt Formation with Oxalic Acid

The free base of the sulfone is reacted with oxalic acid in a 2:1 molar ratio to form the desired hemioxalate salt.

Protocol:

  • Dissolve the crude 2-thia-6-azaspiro[3.3]heptane 2,2-dioxide in a suitable solvent, such as isopropanol or ethanol.

  • In a separate vessel, dissolve 0.5 molar equivalents of oxalic acid in the same solvent, with gentle heating if necessary.

  • Slowly add the oxalic acid solution to the solution of the free base with stirring.

  • The hemioxalate salt should precipitate upon addition or after a short period of stirring.

Crystallization and Isolation

Controlled crystallization is key to achieving high purity of the final product.

Protocol:

  • Heat the suspension of the salt to obtain a clear solution (if necessary, a co-solvent can be added).

  • Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

  • Further cool the mixture in an ice bath to maximize the yield.

  • Isolate the crystalline product by filtration.

  • Wash the filter cake with a small amount of cold solvent.

  • Dry the product under vacuum at a controlled temperature to a constant weight.

Analytical Characterization

Robust analytical methods are essential to monitor the process and ensure the quality of the final product.

Parameter Analytical Method Purpose
Identity ¹H NMR, ¹³C NMR, Mass SpectrometryTo confirm the chemical structure of intermediates and the final product.
Purity HPLC-UV, GC-FIDTo determine the purity of the final product and quantify any impurities.
Residual Solvents Headspace GC-FIDTo quantify any remaining solvents from the manufacturing process.
Water Content Karl Fischer TitrationTo determine the amount of water in the final product.
Salt Stoichiometry Titration or Ion ChromatographyTo confirm the 2:1 ratio of the amine to oxalic acid.
Crystallinity X-ray Powder Diffraction (XRPD)To confirm the crystalline nature of the final salt form.

Process Optimization and Scale-Up Considerations

Transitioning from laboratory scale to pilot or commercial scale requires careful consideration of several factors.

G cluster_0 A Mass Transfer ScaleUp Successful Scale-Up A->ScaleUp B Heat Transfer B->ScaleUp C Mixing Efficiency C->ScaleUp D Reaction Kinetics D->ScaleUp E Process Safety E->ScaleUp F Materials of Construction F->ScaleUp

Figure 2: Critical Parameters for Process Scale-Up.
  • Reagent Selection: Opt for commercially available, cost-effective, and safer reagents where possible.

  • Solvent Choice: Select solvents that are effective, have a good safety profile, are easily recoverable, and have a low environmental impact.

  • Telescoping Processes: Where possible, avoid isolation of intermediates to improve process efficiency and reduce waste.

  • Crystallization Development: Investigate different solvent systems and cooling profiles to optimize crystal size and morphology, which can impact filtration and drying times.

  • Impurity Profiling: Identify and track the formation of any impurities throughout the process to develop a robust control strategy.

Conclusion

The synthetic route and protocols detailed in this application note provide a solid foundation for the scale-up manufacturing of 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hemioxalate. By focusing on scalable and robust chemical transformations, and by giving due consideration to process safety and analytical control, researchers and drug development professionals can efficiently produce this valuable building block for the advancement of their discovery programs.

References

  • PharmaBlock. (n.d.). Azetidines in Drug Discovery. Retrieved from PharmaBlock website.[1]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Hamza, D., & Smith, M. J. (2003). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2003(12), 1842-1844.
  • Bari, S., et al. (2011). A review on synthesis of azetidine-2-one. Der Pharma Chemica, 3(6), 342-357.
  • Singh, G. S., & Tilvi, S. (2018). Recent advances in the chemistry of azetidines. Arkivoc, 2018(i), 1-28.
  • Wallace, O. B. (2008). 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions. Organic Letters, 10(16), 3525-3526.[8][9]

  • Solvay. (n.d.). H₂O₂ Safety and Handling of Hydrogen Peroxide. Retrieved from Solvay website.[5]

  • NASA. (n.d.). Hydrogen Peroxide Accidents and Incidents. Retrieved from NASA website.[6]

  • Lutz, M., Wenzler, M., & Likhotvorik, I. (2018). An Efficient Oxidation of Sulfides to Sulfones with Urea-Hydrogen Peroxide in the Presence of Phthalic Anhydride in Ethyl Acetate. Synthesis, 50(11), 2231-2234.[10]

  • Evonik. (n.d.). Hydrogen Peroxide | Safety and Handling. Retrieved from Evonik Active Oxygens website.[7]

  • U.S. Forest Service. (n.d.). Hydrogen Peroxide—An Environmentally Friendly but Dangerous Bleaching Chemical. Retrieved from Forest Products Laboratory website.[4]

  • Organic Syntheses. (n.d.). Diacetonamine, acid oxalate. Retrieved from Organic Syntheses website.[11]

  • Sciencemadness.org. (2009). Forming oxalate salts of amines. Retrieved from Sciencemadness.org forum.[12]

  • AbbVie Contract Manufacturing. (n.d.). Scaling Up Pharma API. Retrieved from AbbVie Contract Manufacturing website.
  • Pfizer CentreOne. (2020, May 28). Best Practices from the Field: Cultivating an Efficient Scale-Up Strategy for Your API.
  • Aragen Life Sciences. (n.d.). Process Safety & Risk Management in Drug Substance.
  • Evotec. (2024, June 7). Key Considerations for API Process Development and Optimization.
  • C&EN. (2025, January 15). Scaling API Synthesis: The Crucial Bridge Between Discovery and Delivery.
  • Crystal Pharmatech. (n.d.). How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations.
  • Ortiz Lara, J. C. (2024, April 7). Organic salts as a tool for pharmaceutical ingredient purification: Bibliographic review.
  • PubChem. (n.d.). 2-Thia-6-azaspiro[3.3]heptane hemioxalate.
  • NextSDS. (n.d.). 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide — Chemical Substance Information.
  • Sigma-Aldrich. (n.d.). tert-Butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate 2,2-dioxide.
  • ChemicalBook. (n.d.). 1-N-Boc-3-hydroxyazetidine synthesis. Retrieved from ChemicalBook website.[13]

  • Taylor & Francis Online. (2006, September 23). Synthesis of 3-Amino 3-Phenyl Azetidine: Synthetic Communications. Retrieved from Taylor & Francis Online.[14]

Sources

Method

Application Note: N-Alkylation Protocols for 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide Hemioxalate

Introduction & Mechanistic Rationale Spirocyclic amines have fundamentally reshaped modern medicinal chemistry. Specifically, 2-thia-6-azaspiro[3.3]heptane 2,2-dioxide has emerged as a highly valuable bioisostere for mor...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Spirocyclic amines have fundamentally reshaped modern medicinal chemistry. Specifically, 2-thia-6-azaspiro[3.3]heptane 2,2-dioxide has emerged as a highly valuable bioisostere for morpholine, piperazine, and thiomorpholine rings. By replacing traditional flat heterocycles with this spiro[3.3] system, drug development professionals can modulate physicochemical properties—such as lowering lipophilicity, increasing metabolic stability, and reducing hERG liabilities—while exploring unique 3D exit vectors. This scaffold has been successfully deployed in the synthesis of novel therapeutics, including CB2 receptor agonists and POLQ inhibitors .

While the free base of this spirocycle (CAS 1263182-09-7) is the active nucleophile, it is prone to degradation and can be challenging to handle as a solid. Consequently, the hemioxalate salt (CAS 1415608-33-1) is the preferred storage and handling form . It provides a highly crystalline, non-hygroscopic material that ensures precise stoichiometric accuracy during reaction setup. However, the presence of 0.5 equivalents of oxalic acid necessitates specific basic conditions to liberate the reactive secondary amine without triggering unwanted side reactions, such as retro-aldol-type ring openings or α -deprotonation of the sulfone.

Physicochemical Properties

To ensure accurate stoichiometric calculations, it is critical to account for the hemioxalate counterion during reaction design.

PropertyValue
Chemical Name 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hemioxalate
CAS Number 1415608-33-1 (Hemioxalate) / 1263182-09-7 (Free Base)
Molecular Weight 192.20 g/mol (Hemioxalate) / 147.19 g/mol (Free Base)
Molecular Formula C₅H₉NO₂S · 0.5(C₂H₂O₄)
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, H₂O; Moderately soluble in DMF, DCE, MeOH

Experimental Design: Causality & Optimization

As a self-validating system, every reagent choice in the functionalization of this spirocycle serves a distinct mechanistic purpose:

  • Freebasing Dynamics : Oxalic acid is a diprotic acid. The "hemioxalate" designation implies 0.5 equivalents of oxalic acid per molecule of the spirocycle, yielding exactly 1 acidic proton per amine. Therefore, at least 1.0 equivalent of a monovalent base (or 0.5 eq of a divalent base like K₂CO₃) is consumed strictly to generate the free base.

  • Base Selection : For Sₙ2 alkylations, heterogeneous bases like K₂CO₃ are optimal. Because K₂CO₃ is poorly soluble in DMF, it keeps the bulk basicity of the solution low. This prevents base-catalyzed degradation of sensitive alkyl halides while acting as a thermodynamic sink for the generated HX acid. Conversely, for reductive aminations, a soluble organic base like N,N-Diisopropylethylamine (DIPEA) is required to ensure a homogeneous solution for efficient iminium condensation.

  • Solvent Selection : DMF is the optimal solvent for Sₙ2 alkylations due to its high dielectric constant, which stabilizes the transition state of nucleophilic substitution. For reductive aminations, 1,2-Dichloroethane (DCE) is preferred over DCM; DCE allows for mild heating (up to 60°C) if the initial iminium condensation is sterically hindered by the spirocyclic bulk.

Reaction Pathway Visualization

G Salt 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hemioxalate (Stable Precursor) FreeBase Free Amine Intermediate (Reactive Nucleophile) Salt->FreeBase Neutralization SN2 Pathway A: SN2 Alkylation Alkyl Halide (R-X) DMF, 60°C FreeBase->SN2 Nucleophilic Attack RedAm Pathway B: Reductive Amination Aldehyde (R-CHO), NaBH(OAc)3 DCE, RT FreeBase->RedAm Iminium Formation SNAr Pathway C: SNAr Aryl Fluoride (Ar-F) DMSO, Microwave 150°C FreeBase->SNAr Aromatic Substitution Base1 Base (K2CO3 / DIPEA) Base1->FreeBase ProductA N-Alkyl Spirocycle (Target Compound) SN2->ProductA ProductB N-Alkyl Spirocycle (Target Compound) RedAm->ProductB ProductC N-Aryl Spirocycle (Target Compound) SNAr->ProductC

Pathways for N-alkylation and N-arylation of 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide.

Detailed Methodologies

Protocol A: Direct N-Alkylation via Sₙ2 Displacement

Use this protocol when coupling the spirocycle with primary or secondary alkyl halides (bromides, iodides) or pseudohalides (mesylates, tosylates).

  • Preparation : In an oven-dried reaction vial equipped with a magnetic stir bar, suspend 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hemioxalate (1.0 eq, 1.0 mmol, 192.2 mg) in anhydrous DMF (5.0 mL).

  • Freebasing : Add finely powdered anhydrous K₂CO₃ (3.0 eq, 3.0 mmol, 414.6 mg). Causality: 0.5 eq of K₂CO₃ is immediately consumed to neutralize the oxalic acid. The excess serves to neutralize the HX byproduct generated during alkylation and drive the reaction forward. Stir at room temperature for 15 minutes.

  • Alkylation : Add the alkyl halide (e.g., benzyl bromide) (1.1 eq, 1.1 mmol).

  • Reaction : Heat the suspension to 60°C under a nitrogen atmosphere for 4–12 hours.

  • Validation Checkpoint : Monitor by LC-MS. Because the spirocycle lacks a strong UV chromophore, rely on ELSD (Evaporative Light Scattering Detector) or the MS trace. Confirm the disappearance of the free amine ( [M+H]+=148.0 ) and the appearance of the target alkylated mass.

  • Workup : Cool to room temperature, dilute with EtOAc (20 mL), and wash sequentially with distilled water (3 × 10 mL) to remove DMF, followed by brine (10 mL).

  • Isolation : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography.

Protocol B: Reductive Amination with Aldehydes

Use this protocol to avoid over-alkylation issues common with Sₙ2 reactions, or when the corresponding aldehyde is more readily available than the alkyl halide.

  • Preparation : Suspend the hemioxalate salt (1.0 eq, 1.0 mmol, 192.2 mg) in anhydrous DCE (5.0 mL).

  • Freebasing : Add DIPEA (1.2 eq, 1.2 mmol, 209 µL). Causality: DIPEA is a soluble, non-nucleophilic base that liberates the free amine, creating a homogeneous solution necessary for efficient iminium condensation without participating in nucleophilic side reactions.

  • Condensation : Add the target aldehyde (1.05 eq, 1.05 mmol). Stir at room temperature for 2 hours.

  • Validation Checkpoint : Take a 10 µL aliquot, dilute in MeOH, and analyze via LC-MS to confirm the formation of the intermediate iminium/hemiaminal species before proceeding.

  • Reduction : Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq, 1.5 mmol, 318 mg) in portions. Causality: NaBH(OAc)₃ is a mild reducing agent that selectively reduces the formed iminium ion without reducing the unreacted aldehyde.

  • Reaction : Stir at room temperature for 12 hours.

  • Workup : Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract with DCM (3 × 10 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

Protocol C: Microwave-Assisted SₙAr (N-Arylation)

Use this protocol for coupling the spirocycle to electron-deficient aromatic rings .

  • Preparation : In a microwave-safe vial, combine the hemioxalate salt (1.0 eq, 1.0 mmol, 192.2 mg), an activated aryl fluoride/chloride (1.0 eq), and DIPEA (3.0 eq, 3.0 mmol, 522 µL) in anhydrous DMSO (3.0 mL).

  • Reaction : Seal the vial and irradiate in a microwave reactor at 150–180°C for 2–5 hours. Causality: The spirocyclic amine is sterically hindered and less nucleophilic than standard cyclic amines (like piperidine); extreme thermal conditions provided by microwave irradiation are required to overcome the activation energy barrier for SₙAr.

  • Workup : Dilute with water (15 mL) and extract with EtOAc (3 × 15 mL). Wash the organics with 5% aqueous LiCl (3 × 10 mL) to effectively pull the DMSO into the aqueous phase. Dry, concentrate, and purify.

References

  • US9303012B2 - Pyridine-2-amides useful as CB2 agonists Source: Google Patents URL
  • WO2024121753A1 - Polq inhibitors Source: Google Patents URL
  • WO2019081299A1 - Amine substituted triazole derivatives and uses thereof Source: Google Patents URL

Technical Notes & Optimization

Troubleshooting

Overcoming low reaction yields in 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide synthesis

Technical Support Center: 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide Synthesis Welcome to the technical support guide for the synthesis of 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide. This resource is designed for researche...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide Synthesis

Welcome to the technical support guide for the synthesis of 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide. This resource is designed for researchers, medicinal chemists, and drug development professionals who are navigating the synthetic complexities of this valuable spirocyclic scaffold. The unique strained ring system of azaspiro[3.3]heptanes offers a compelling three-dimensional alternative to traditional moieties like piperazine, but its construction is not without challenges.[1][2] This guide provides in-depth, field-proven insights to help you overcome common hurdles, particularly low reaction yields, and to streamline your synthetic route.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic strategy for the 2-Thia-6-azaspiro[3.3]heptane core?

A common and effective strategy involves a two-step sequence starting from a pre-formed, C3-disubstituted azetidine precursor. The general approach is:

  • Thiolane Ring Formation: A double nucleophilic substitution reaction between a protected 3,3-bis(halomethyl)azetidine or a related derivative (e.g., a bis-tosylate) and a sulfide source like sodium sulfide (Na₂S). This step forms the 2-thia-6-azaspiro[3.3]heptane core.

  • Oxidation: The resulting spirocyclic sulfide is then oxidized to the corresponding sulfone (2,2-dioxide) using a suitable oxidizing agent.

This method provides a convergent route to the desired scaffold.

Q2: Why are low yields a frequent issue in this synthesis?

Low yields can arise from several factors inherent to the chemistry of strained ring systems:

  • Ring Strain: Azetidine rings possess significant ring strain, making them susceptible to ring-opening side reactions, especially under harsh conditions.

  • Competitive Polymerization: The key cyclization step is an intramolecular reaction. However, under concentrated conditions, the bifunctional starting materials can react intermolecularly, leading to oligomers and polymers instead of the desired spirocycle.

  • Purification Challenges: The final product, often isolated as a hydrochloride salt, is highly polar and can be difficult to separate from inorganic salts and polar byproducts, leading to recovery losses.[3][4]

Q3: What are the critical starting materials I need?

The most crucial precursor is a suitably protected azetidine functionalized at the C3 position. A common starting point is N-Boc-3,3-bis(hydroxymethyl)azetidine . This can be converted into a more reactive bis-electrophile, such as N-Boc-3,3-bis(bromomethyl)azetidine or N-Boc-3,3-bis(tosyloxymethyl)azetidine , which is then ready for the cyclization step. The quality and purity of this azetidine precursor are paramount for the success of the subsequent reactions.

Troubleshooting Guide: Overcoming Low Yields

This section addresses specific experimental problems in a cause-and-solution format.

Problem 1: Low Yield During Thiolane Ring Formation (Spirocyclization)

You've reacted your N-Boc-3,3-bis(bromomethyl)azetidine with sodium sulfide, but the yield of the desired 2-thia-6-azaspiro[3.3]heptane is below 30%, with a significant amount of baseline material on your TLC plate.

G cluster_0 Problem: Low Yield in Spirocyclization cluster_1 Solutions Start Low Yield (<30%) Observed Check_Conc Evaluate Reaction Concentration Start->Check_Conc Check_Temp Assess Reaction Temperature Check_Conc->Check_Temp Concentration is low (<0.05 M) Sol_Dilution Implement High-Dilution Conditions (e.g., <0.05 M) Check_Conc->Sol_Dilution High concentration (>0.1 M)? Check_Reagents Verify Reagent Quality & Stoichiometry Check_Temp->Check_Reagents Temp is moderate Sol_Temp Optimize Temperature (Start at RT, gently heat if needed) Check_Temp->Sol_Temp Reaction run at high temp (>80°C)? Sol_Reagents Use Anhydrous Solvent; Use Fresh, High-Purity Na₂S Check_Reagents->Sol_Reagents Old reagents or wet solvent? Success Yield Improved Check_Reagents->Success Reagents are pure Sol_Dilution->Success Sol_Temp->Success Sol_Reagents->Success

Caption: Troubleshooting workflow for low-yield spirocyclization.

  • Plausible Cause A: Competitive Polymerization. This is the most common reason for low yields in spirocyclization reactions involving two reactive sites. If the concentration of the starting material is too high, the reactive ends of two different molecules are more likely to find each other than the two ends of the same molecule.

    • Solution: High-Dilution Conditions. To favor the intramolecular cyclization, the reaction must be run under high-dilution conditions. Aim for a substrate concentration of 0.01 M to 0.05 M. This can be achieved by using a large volume of solvent or by using a syringe pump to add the azetidine precursor slowly over several hours to a stirred suspension of sodium sulfide. This ensures the concentration of the precursor remains low throughout the reaction.

  • Plausible Cause B: Reactivity of Leaving Groups. The choice of leaving group on the azetidine precursor is critical. Bromides are generally effective, but their reactivity can sometimes lead to side reactions.

    • Solution: Compare Leaving Groups. If issues persist with a bis-bromo derivative, consider converting the N-Boc-3,3-bis(hydroxymethyl)azetidine to the corresponding bis-tosylate or bis-mesylate. These are excellent leaving groups and can sometimes provide cleaner reactions, although their preparation adds a step.[5][6]

  • Plausible Cause C: Solvent and Temperature. The solvent plays a crucial role in solubilizing the reactants and mediating the reaction rate.

    • Solution: Solvent Optimization. Dimethylformamide (DMF) and acetonitrile (MeCN) are common choices. DMF offers excellent solvating power but requires higher temperatures for removal. MeCN is often a good starting point. Ensure the solvent is anhydrous, as water can interfere with the reaction. The reaction often proceeds well at room temperature or with gentle heating (40-60 °C). Avoid excessively high temperatures, which can promote decomposition and side reactions.

ParameterRecommendationRationale
Concentration 0.01 - 0.05 MFavors intramolecular cyclization over polymerization.
Solvent Anhydrous DMF or MeCNGood solubility for reactants; minimizes side reactions from water.
Temperature 25 - 60 °CProvides sufficient energy for reaction without promoting decomposition of the strained ring.
Addition Method Slow addition via syringe pumpMaintains low concentration of the electrophile, suppressing polymerization.
Problem 2: Incomplete or Unselective Sulfide Oxidation

You have successfully synthesized the spirocyclic sulfide, but upon oxidation, you obtain a mixture of starting material, the desired sulfone, and potentially some sulfoxide, or the reaction does not go to completion.

  • Plausible Cause A: Insufficient Oxidizing Power or Stoichiometry. The sulfide needs to be oxidized by two equivalents of the oxidant to form the sulfone. Using a weak oxidant or an insufficient amount will lead to incomplete conversion or stop at the sulfoxide intermediate.

    • Solution: Choice and Stoichiometry of Oxidant. Meta-chloroperoxybenzoic acid (m-CPBA) is a highly reliable and effective oxidant for this transformation. Use at least 2.2 equivalents to ensure complete conversion to the sulfone. Alternatively, hydrogen peroxide (H₂O₂) with a catalyst like niobium carbide can be highly effective for forming sulfones.[7] Oxone® (potassium peroxymonosulfate) is another powerful and easily handled option.

  • Plausible Cause B: Reaction Conditions. Temperature and reaction time can affect the efficiency of the oxidation.

    • Solution: Controlled Reaction Conditions. When using m-CPBA, run the reaction in a chlorinated solvent like dichloromethane (DCM) at 0 °C, allowing it to slowly warm to room temperature. This helps to control the exotherm and prevent side reactions. Monitor the reaction by TLC or LC-MS until all the starting sulfide (and intermediate sulfoxide) is consumed.

Protocol: Oxidation of N-Boc-2-thia-6-azaspiro[3.3]heptane
  • Dissolve the N-Boc-2-thia-6-azaspiro[3.3]heptane (1.0 eq.) in anhydrous DCM (to make a ~0.1 M solution) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C using an ice bath.

  • Add m-CPBA (77% max, 2.2 eq.) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC (staining with potassium permanganate can be effective for visualizing the disappearance of the sulfide).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Stir vigorously for 30 minutes, then separate the organic layer. Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc-2-thia-6-azaspiro[3.3]heptane 2,2-dioxide.

Overall Synthetic Workflow

The following diagram outlines the recommended synthetic pathway from a common starting material to the final product.

Caption: Recommended synthetic pathway for the target molecule.

References

  • Ombito, J. O. et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 202512430. [Link]

  • Rogers-Evans, M. et al. (2008). 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions. Organic Letters, 10(17), 3825–3828. [Link]

  • Capriati, V. et al. (2024). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Advanced Synthesis & Catalysis, 366, 3894–3902. [Link]

  • Ji, Y. et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(4), 195-214. [Link]

  • Google Patents. (2012). CN102442934A - Synthesis method of 6-oxo-2-azaspiro [3.3] heptane-2-carboxylic acid tert-butyl ester.
  • Burt, T. M. et al. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic Letters, 11(18), 4048–4051. [Link]

  • ResearchGate. (n.d.). Synthesis of 3-bromo-azetidin-2-ones. [Link]

  • Singh, G. S. et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(78), 49359-49382. [Link]

  • Organic Syntheses. (n.d.). Azetidine. Organic Syntheses Procedure. [Link]

  • Williams, D. E. et al. (2015). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Combinatorial Science, 17(10), 594–606. [Link]

  • ResearchGate. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. [Link]

  • Thieme Chemistry. (n.d.). Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. [Link]

  • ResearchGate. (2008). 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions. [Link]

  • Grygorenko, O. O. et al. (2023). Functionalized Derivatives of 2-Azaspiro[3.3]heptane-1-carboxylic Acid and 7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2). [Link]

  • Roy, D. & Vedejs, E. (2002). Synthesis of Cyclic Sulfones by Ring-Closing Metathesis. Organic Letters, 4(2), 179–181. [Link]

  • Li, J. et al. (2024). Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. Molecules, 29(22), 5022. [Link]

  • Li, Y. et al. (2024). Unified approach to synthesize diverse heterocyclics: a metal-free visible-light-promoted cyclization reaction to acquire sulfonylated spiro-trienones, coumarins and their derivatives. Green Chemistry. [Link]

  • Reddy, M. P. et al. (2010). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. Organic Process Research & Development, 14(4), 983–987. [Link]

  • Aitken, R. A. et al. (2018). X-Ray Structures of Some Heterocyclic Sulfones. Molbank, 2018(4), M1011. [Link]

  • ETH Zürich. (n.d.). 2,6-Diazaspiro[3.3]heptanes - Supporting Information. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. [Link]

  • Patsnap. (2016). The preparation method of 1,3-propane sultone. [Link]

  • ResearchGate. (2009). Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]. [Link]

  • PubChem. (n.d.). 2-Thia-6-azaspiro[3.3]heptane. [Link]

  • ChemicalBook. (n.d.). 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Chemical Synthesis and Optimization: The Production of Sodium 3-(10H-Phenothiazin-10-yl)propane-1-Sulfonate. [Link]

Sources

Optimization

Technical Support Center: HPLC Purity Analysis of 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hemioxalate

Welcome to the technical support center for the HPLC purity analysis of 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hemioxalate. This guide is designed for researchers, scientists, and drug development professionals, offer...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the HPLC purity analysis of 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hemioxalate. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical guidance and troubleshooting solutions. The unique structure of this molecule—a spirocyclic amine with a sulfone group, formulated as a hemioxalate salt—presents specific challenges in HPLC method development. This resource provides a structured approach to developing a robust and reliable purity method, addressing common issues you may encounter.

Understanding the Analyte: Key Challenges

2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hemioxalate is a polar, basic compound.[1][2] Its spirocyclic nature adds rigidity to the structure.[3] The presence of a secondary amine makes it susceptible to peak tailing due to interactions with residual silanols on silica-based columns.[4] The sulfone group and the overall structure contribute to its high polarity, making it poorly retained on traditional reversed-phase (RP) columns.[5][6] Furthermore, the hemioxalate salt form can influence sample preparation and chromatographic behavior.[1][7]

Key molecular characteristics influencing HPLC analysis:
  • High Polarity: The combination of the sulfone and amine groups results in a highly polar molecule, leading to poor retention in reversed-phase chromatography.

  • Basic Nature: The secondary amine (pKa estimated to be basic) can interact with acidic silanol groups on the stationary phase, causing peak tailing.

  • Spirocyclic Structure: This rigid, three-dimensional structure can influence how the molecule interacts with the stationary phase.[3][8]

  • Hemioxalate Salt: The counter-ion can affect solubility and may need to be considered in mobile phase selection to ensure good peak shape.[7][9]

HPLC Method Development Strategy

A systematic approach is crucial for developing a robust purity method. The following sections detail the recommended workflow and explain the rationale behind each step.

Initial Column and Mobile Phase Screening

Given the analyte's high polarity, conventional C18 columns are unlikely to provide adequate retention.[10] Therefore, alternative stationary phases should be the primary focus.

Recommended Column Chemistries:
  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the preferred technique for highly polar compounds.[11][12] HILIC columns utilize a polar stationary phase (e.g., bare silica, amide, diol) and a mobile phase with a high concentration of organic solvent, typically acetonitrile.[13] The separation is based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the stationary phase.[10]

  • Mixed-Mode Chromatography (MMC): These columns offer a combination of retention mechanisms, such as reversed-phase and ion-exchange, on a single support.[14][15] A mixed-mode column with both hydrophobic and cation-exchange characteristics could be highly effective for retaining and separating the basic analyte and its impurities.[16][17]

  • Polar-Embedded and Polar-Endcapped RP Columns: These are modified C18 or C8 columns that include polar groups within the alkyl chains or at the end.[5][18] This modification improves the "wettability" of the stationary phase with highly aqueous mobile phases and can offer alternative selectivity for polar compounds.

Initial Screening Conditions (Table 1):
ParameterHILICMixed-Mode (RP/Cation-Exchange)Polar-Embedded RP
Column Bare Silica, Amide, or Diol phaseC18 with embedded cation-exchangerPolar-endcapped C18
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.020 mM Potassium Phosphate in Water, pH 2.50.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile
Gradient 95% to 50% B over 15 min5% to 95% B over 15 min5% to 95% B over 15 min
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C30 °C
Detection UV at 210 nm (or low UV)UV at 210 nm (or low UV)UV at 210 nm (or low UV)
Injection Vol. 5 µL5 µL5 µL

Rationale for Choices:

  • Mobile Phase pH: A low pH (2.5-3.0) is recommended to protonate the secondary amine, which can improve peak shape by reducing silanol interactions and enabling cation-exchange retention on mixed-mode columns.[16]

  • Buffer Selection: Ammonium formate and phosphate buffers are commonly used and provide good buffering capacity at low pH. Formate buffers are volatile and MS-friendly.

  • Detection: The analyte lacks a strong chromophore, so detection at low UV wavelengths (e.g., 200-220 nm) is necessary. If sensitivity is an issue, alternative detectors like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) could be considered.[19]

Method Optimization Workflow

The diagram below illustrates a logical workflow for optimizing the HPLC method after the initial screening.

Method_Development_Workflow cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Optimization cluster_validation Phase 3: Validation Start Select Column Chemistries (HILIC, Mixed-Mode, Polar RP) Screen Run Initial Gradients Start->Screen SelectBest Select Best Column/ Mobile Phase Combination Screen->SelectBest Evaluate Retention, Peak Shape, Resolution OptimizeGradient Optimize Gradient Slope & Time SelectBest->OptimizeGradient OptimizepH Fine-tune Mobile Phase pH OptimizeGradient->OptimizepH OptimizeTemp Adjust Column Temperature OptimizepH->OptimizeTemp SystemSuitability Define System Suitability Criteria OptimizeTemp->SystemSuitability Validation Perform Method Validation (ICH Q2(R1)) SystemSuitability->Validation FinalMethod Finalized Purity Method Validation->FinalMethod

Caption: A stepwise workflow for HPLC method development and validation.

Troubleshooting Guide

This section addresses common problems encountered during the analysis of 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hemioxalate in a question-and-answer format.

Q1: Why am I seeing significant peak tailing for my main analyte?

A1: Peak tailing for this basic compound is most likely due to secondary interactions between the protonated amine and ionized residual silanols on the silica-based stationary phase.[4]

Solutions:

  • Lower the Mobile Phase pH: Operating at a low pH (e.g., 2.5-3.5) ensures the secondary amine is fully protonated and suppresses the ionization of silanol groups, thereby minimizing these secondary interactions.

  • Use a Highly Deactivated Column: Modern, high-purity silica columns are designed with minimal residual silanols. Ensure you are using a column from a reputable manufacturer that is specified for the analysis of basic compounds.[4]

  • Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can help to "shield" the analyte from interacting with active sites on the stationary phase.

  • Consider a Different Stationary Phase: If tailing persists, a HILIC or mixed-mode column may provide a different retention mechanism that is less susceptible to this issue.[10][14]

Q2: My analyte has very little or no retention on a C18 column. What should I do?

A2: This is expected due to the high polarity of the molecule. A standard C18 phase does not have sufficient hydrophobicity to retain it.

Solutions:

  • Switch to HILIC: This is the most common and effective solution for retaining highly polar compounds.[11] Start with a mobile phase of high acetonitrile content (e.g., 95%) and a polar stationary phase like bare silica or an amide-bonded phase.[13]

  • Employ a Mixed-Mode Column: A column with both reversed-phase and cation-exchange properties will retain the analyte through both hydrophobic and ionic interactions, providing excellent and tunable retention.[16][17]

  • Use Ion-Pairing Chromatography: While often a last resort due to system contamination and incompatibility with MS, an ion-pairing agent like heptanesulfonic acid can be added to the mobile phase to form a more hydrophobic complex with the analyte, thereby increasing its retention on a C18 column.[20][21][22]

Q3: I'm observing split peaks. What could be the cause?

A3: Split peaks can arise from several issues, from injection problems to on-column effects.

Solutions:

  • Check Sample Solvent Compatibility: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase. Injecting in a stronger solvent can cause peak distortion. For HILIC, this means dissolving the sample in a high percentage of acetonitrile.

  • Investigate Column Contamination: The inlet frit of the column may be partially blocked. Try reversing and flushing the column (if the manufacturer allows) or replacing the guard column.

  • Rule out Co-elution: A split peak might actually be two closely eluting compounds. Try altering the mobile phase composition or gradient slope to see if the two parts of the peak resolve into distinct peaks.

Q4: The baseline is noisy, making it difficult to integrate small impurity peaks. How can I improve this?

A4: A noisy baseline can be due to the detector, mobile phase, or contaminated system components.

Solutions:

  • Use High-Purity Solvents and Additives: Ensure you are using HPLC-grade solvents and high-purity additives (e.g., formic acid, ammonium formate).

  • Degas the Mobile Phase: Dissolved gases can outgas in the detector, causing noise. Ensure your mobile phase is adequately degassed using an online degasser, sonication, or helium sparging.

  • Clean the System: A contaminated flow cell in the detector can be a source of noise. Flush the system with appropriate cleaning solvents.

  • Check Detector Lamp: An aging UV lamp can lead to increased noise. Check the lamp's energy output and replace it if necessary.

Frequently Asked Questions (FAQs)

What are the recommended system suitability test (SST) parameters for this method?

For a purity method, the following SST parameters are recommended, in line with ICH guidelines:[23][24][25]

  • Tailing Factor: For the main peak, the tailing factor should be ≤ 1.5.

  • Theoretical Plates (Efficiency): For the main peak, a minimum of 2000 theoretical plates is a good starting point.

  • Repeatability: The relative standard deviation (RSD) of the peak area for six replicate injections should be ≤ 1.0%.

  • Resolution: If there is a critical pair of peaks (e.g., the main peak and a known impurity), the resolution between them should be ≥ 1.5.

How should I prepare the sample for analysis?

The sample should be accurately weighed and dissolved in a suitable solvent. The ideal solvent is the initial mobile phase of your HPLC method to avoid peak distortion. If solubility is an issue, a solvent with a slightly higher elution strength can be used, but the injection volume should be kept small (e.g., 1-5 µL). Ensure the sample is fully dissolved and filter it through a 0.45 µm or 0.22 µm filter before injection to prevent particulates from damaging the column.

Does the hemioxalate counter-ion interfere with the analysis?

Oxalic acid has a weak UV absorbance at low wavelengths and could potentially appear as a peak in the chromatogram, especially if a low pH mobile phase is used.[7][26] It is important to run a blank injection of the sample diluent and a standard of oxalic acid to identify its retention time and ensure it does not co-elute with any impurities of interest. In HILIC or reversed-phase, oxalic acid is very polar and will likely elute in or near the void volume.

What validation parameters are critical for this purity method according to ICH Q2(R1)?

For an HPLC purity method, the following validation characteristics should be evaluated:[23][24][25][27]

  • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its potential impurities, degradation products, and placebo components. This is often done through forced degradation studies.

  • Linearity: Establish a linear relationship between the concentration of the analyte and its impurities and the detector response over a defined range.

  • Range: The specified range over which the method is linear, accurate, and precise.

  • Accuracy: The closeness of the test results to the true value, typically assessed by spiking known amounts of impurities into the sample matrix.

  • Precision: Assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).

  • Limit of Quantitation (LOQ): The lowest amount of an impurity that can be quantitatively determined with suitable precision and accuracy.

  • Limit of Detection (LOD): The lowest amount of an impurity that can be detected but not necessarily quantitated.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature).

Troubleshooting_Tree cluster_tailing Peak Tailing? cluster_retention Poor Retention? cluster_split Split Peaks? Problem Chromatographic Problem Tailing_Yes Yes Problem->Tailing_Yes Retention_Yes Yes Problem->Retention_Yes Split_Yes Yes Problem->Split_Yes Tailing_Sol1 Lower Mobile Phase pH Tailing_Yes->Tailing_Sol1 Tailing_Sol2 Increase Buffer Strength Tailing_Yes->Tailing_Sol2 Tailing_Sol3 Use High-Purity Silica Column Tailing_Yes->Tailing_Sol3 Retention_Sol1 Switch to HILIC Column Retention_Yes->Retention_Sol1 Retention_Sol2 Use Mixed-Mode Column Retention_Yes->Retention_Sol2 Retention_Sol3 Consider Ion-Pairing Retention_Yes->Retention_Sol3 Split_Sol1 Check Sample Solvent Split_Yes->Split_Sol1 Split_Sol2 Check for Column Contamination Split_Yes->Split_Sol2

Caption: A decision tree for common HPLC troubleshooting scenarios.

References

  • Hydrophilic interaction chromatography - Wikipedia. (n.d.). Retrieved March 25, 2026, from [Link][12]

  • UHPLC Column for Highly Polar Basic Compounds. (2022, May 20). Phenomenex. Retrieved March 25, 2026, from [Link][5]

  • Amines-Ion Pairing - Chromatography Forum. (2007, June 4). Retrieved March 25, 2026, from [Link][20]

  • What You Need to Know About HILIC. (2026, March 10). LCGC International. Retrieved March 25, 2026, from [Link][13]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved March 25, 2026, from [Link][23]

  • HPLC Troubleshooting Guide. (n.d.). Retrieved March 25, 2026, from [Link][28]

  • Waters Column Selection Guide for Polar Compounds. (n.d.). Waters. Retrieved March 25, 2026, from [Link][6]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA. Retrieved March 25, 2026, from [Link][24]

  • Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005, November). ICH. Retrieved March 25, 2026, from [Link][25]

  • ICH Q2 Analytical Method Validation. (n.d.). SlideShare. Retrieved March 25, 2026, from [Link][27]

  • Mixed-Mode Chromatography and Stationary Phases. (n.d.). Retrieved March 25, 2026, from [Link][14]

  • Sagi-Kiss, V., et al. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research. Retrieved March 25, 2026, from [Link][21][29]

  • Evolution of Mixed-Mode Chromatography. (n.d.). Retrieved March 25, 2026, from [Link][16]

  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions. Retrieved March 25, 2026, from [Link][4]

  • HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex. Retrieved March 25, 2026, from [Link]

  • HPLC Column Selection Guide. (n.d.). Phenomenex. Retrieved March 25, 2026, from [Link][18]

  • Sagi-Kiss, V., et al. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. ChemRxiv. Retrieved March 25, 2026, from [Link][22]

  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Retrieved March 25, 2026, from [Link]

  • HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. (n.d.). SIELC Technologies. Retrieved March 25, 2026, from [Link][19]

  • 2-Thia-6-azaspiro[3.3]heptane hemioxalate. (n.d.). PubChem. Retrieved March 25, 2026, from [Link][2]

  • Spiro-Flavonoids in Nature: A Critical Review of Structural Diversity and Bioactivity. (2023). MDPI. Retrieved March 25, 2026, from [Link][3]

  • Bhatia, M., et al. (2016). Hplc analysis of human urine for oxalate content. Innovare Journal of Medical Science. Retrieved March 25, 2026, from [Link][7]

  • Oxalate in Foods: Extraction Conditions, Analytical Methods, Occurrence, and Health Implications. (2023). MDPI. Retrieved March 25, 2026, from [Link][9]

  • Coelution of Oxalic acid and NaCl in media - Chromatography Forum. (2004, October 8). Retrieved March 25, 2026, from [Link][26]

  • Hydrogen Bond Assisted Central-to-Spiro Chirality Transfer and Central-to-Axial Chirality Conversion: Asymmetric Synthesis of Spirocycles. (2021). Organic Letters. Retrieved March 25, 2026, from [Link][8]

Sources

Troubleshooting

MedChem Technical Support Center: Troubleshooting Spiro[3.3]heptane Amide Couplings

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the integration of sp³-rich scaffolds into discovery pipelines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the integration of sp³-rich scaffolds into discovery pipelines. The spiro[3.3]heptane core is an exceptional, patent-busting saturated bioisostere for benzene, piperazine, and morpholine[1]. However, its unique 3D architecture—specifically its non-coplanar exit vectors and rigid cyclobutane rings—introduces severe steric hindrance during amide bond formation[2].

This guide provides causality-driven troubleshooting, diagnostic workflows, and validated protocols to help you overcome these synthetic bottlenecks.

Diagnostic Workflow: Selecting the Right Coupling Strategy

Before beginning your synthesis, use the decision matrix below to select the optimal reagent system based on the steric and stereochemical demands of your specific spiro[3.3]heptane substrate.

G Start Evaluate Spiro[3.3]heptane Substrate EpiCheck Is alpha-chiral integrity critical? Start->EpiCheck T3P Protocol A: T3P / Pyridine (Minimizes Epimerization) EpiCheck->T3P Yes HindranceCheck Is the amine/acid extremely hindered? EpiCheck->HindranceCheck No AcylFluoride Protocol B: In situ Acyl Fluoride (TCFH/Oxyma) HindranceCheck->AcylFluoride Yes Standard Standard Coupling (COMU or HATU/Collidine) HindranceCheck->Standard No

Decision matrix for selecting amide coupling reagents for spiro[3.3]heptane derivatives.

Knowledge Base & FAQs

Q1: Why do standard HATU or EDC/HOBt couplings fail or give low yields with spiro[3.3]heptane derivatives? A1: The failure is rooted in transition state geometry. Standard reagents like HATU generate an activated OBt/OAt ester. For the amide bond to form, the amine must attack this ester via a bulky tetrahedral intermediate[3]. The spiro[3.3]heptane core possesses a dense, rigid sp³-hybridized carbon framework. The steric bulk of the adjacent cyclobutane rings severely restricts the trajectory of the incoming nucleophile. Consequently, the rate of nucleophilic attack drops below the rate of competing side reactions, such as the hydrolysis of the activated ester or the guanidinylation of the amine.

Q2: I am coupling a 2-substituted spiro[3.3]heptane-2-carboxylic acid and observing significant epimerization at the α -position. How can I suppress this? A2: Epimerization occurs because sterically hindered activated esters have a longer half-life in solution, providing ample time for the base (e.g., DIPEA) to deprotonate the α -carbon, forming an oxazolone intermediate[3]. To prevent this, switch to Propanephosphonic acid anhydride (T3P) paired with a weaker base like pyridine[4]. T3P converts the carboxylic acid oxygen into a leaving group without forming an oxazolone-prone intermediate. Because the byproduct is a water-soluble phosphonic acid, it also prevents the accumulation of reactive species that drive racemization[5].

Q3: What is the best strategy when both the spiro-amine and the carboxylic acid are extremely hindered? A3: When facing dual steric hindrance, you must bypass bulky OBt/OAt esters entirely. The most effective strategy is the in situ generation of an acyl fluoride. Acyl fluorides are highly reactive yet exceptionally stable to hydrolysis due to the strong C–F bond. We recommend using TCFH (N,N,N′,N′-Tetramethylchloroformamidinium hexafluorophosphate) with catalytic Oxyma[6]. The resulting acyl fluoride is small enough to navigate the steric shielding of the spiro[3.3]heptane core, enabling successful coupling where standard methods fail[7].

Quantitative Data: Reagent Comparison

The following table summarizes the expected performance of various coupling reagents when applied to sterically congested spiro[3.3]heptane substrates.

Coupling ReagentActivated IntermediateSteric ToleranceEpimerization RiskTypical Yield (Spiro)Byproduct Removal
HATU / DIPEA OAt EsterLowHigh (if slow)15 - 40%Aqueous wash
COMU / Collidine Oxyma EsterModerateModerate45 - 65%Aqueous wash
T3P / Pyridine Phosphonic AnhydrideHighVery Low75 - 90%Highly water-soluble
TCFH / Oxyma Acyl FluorideVery HighLow80 - 95%Aqueous wash

Standard Operating Procedures (SOPs)

SOP 1: Low-Epimerization Coupling using T3P/Pyridine

Designed for α -chiral spiro[3.3]heptane-2-carboxylic acids prone to racemization.

Scientific Rationale: Pyridine acts as a mild base that is basic enough to drive the reaction but too weak to deprotonate the α -carbon. Cooling to 0 °C mitigates the mild exotherm associated with T3P addition, further suppressing racemization pathways[4].

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried flask with the spiro-carboxylic acid (1.0 equiv) and the amine coupling partner (1.1 equiv).

  • Solvent & Base: Dissolve the mixture in anhydrous EtOAc or 2-MeTHF (0.2 M concentration). Add Pyridine (3.0 equiv).

  • Activation: Cool the reaction mixture to 0 °C using an ice bath.

  • Coupling: Dropwise, add T3P (50% wt solution in EtOAc, 1.5 equiv) over 10 minutes to maintain internal temperature.

  • Reaction: Stir at 0 °C for 1 hour, then allow the mixture to naturally warm to room temperature and stir for an additional 4–12 hours (monitor by LC-MS).

  • Workup: Quench with water. Wash the organic layer sequentially with 1N HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

SOP 2: Ultra-Hindered Coupling via In Situ Acyl Fluoride (TCFH/Oxyma)

Designed for fully substituted or highly congested spiro-amines (e.g., adjacent gem-dimethyl groups).

Scientific Rationale: N-methylimidazole (NMI) efficiently catalyzes the formation of the acyl fluoride without causing significant epimerization. The transient acyl fluoride intermediate presents a minimal steric profile, allowing the hindered spiro-amine to attack efficiently[6].

Step-by-Step Methodology:

  • Activation Setup: Charge an oven-dried flask with the carboxylic acid (1.0 equiv), Oxyma (0.2 equiv), and TCFH (1.2 equiv).

  • Solvent: Suspend the reagents in anhydrous Acetonitrile (MeCN) (0.2 M).

  • Acyl Fluoride Generation: Cool to 0 °C and add N-methylimidazole (NMI) (3.0 equiv). Stir for 15 minutes. The solution will turn homogeneous as the highly reactive acyl fluoride forms.

  • Amine Addition: Add the sterically hindered spiro[3.3]heptane-amine (1.1 equiv) in one portion.

  • Reaction: Remove the ice bath and heat the reaction to 40 °C. Stir for 6–8 hours. (Note: Acyl fluorides are thermally stable, allowing for mild heating to overcome extreme steric barriers).

  • Workup: Dilute the mixture with EtOAc. Wash with 1N HCl, saturated aqueous NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.

References

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes RSC Publishing[Link]

  • Spiro[3.3]heptane as a Saturated Benzene Bioisostere PubMed (NIH)[Link]

  • General chemoselective hindered amide coupling enabled by TCFH-catalytic Oxyma and transient imine protection Chemical Communications (RSC Publishing)[Link]

  • WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE AMRI Global [Link]

  • General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine Organic Letters (ACS Publications)[Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates Organic & Biomolecular Chemistry (RSC Publishing)[Link]

  • Coupling Reagents Aapptec Peptides [Link]

Sources

Optimization

Technical Support Center: Minimizing Thermal Degradation of 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide During Scale-Up

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals scaling up syntheses involving 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals scaling up syntheses involving 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide . While this highly strained spirocycle is a highly valuable sp³-rich bioisostere for piperazine and morpholine, its unique structural tension introduces significant thermal stability challenges during multigram to kilogram scale-up.

Below, you will find targeted troubleshooting FAQs, quantitative stability data, and a field-validated continuous flow protocol designed to mitigate thermal degradation.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does 2-thia-6-azaspiro[3.3]heptane 2,2-dioxide degrade during scale-up despite being perfectly stable at the bench scale? A1: The discrepancy between bench and pilot scales is fundamentally a heat transfer problem. Bench-scale reactions (e.g., in milligrams or small grams) benefit from a high surface-area-to-volume ratio, allowing for rapid heat dissipation. In larger batch reactors, thermal inertia leads to localized "hot spots" during exothermic reactions[1]. Mechanistically, the spiro[3.3]heptane core is highly strained (2[2]). When exposed to localized temperatures exceeding 60°C, the 2-thia-2,2-dioxide (sulfone) moiety becomes susceptible to cheletropic extrusion of SO₂, while the azetidine ring is prone to thermal ring-opening.

Q2: We observe significant degradation and oligomerization during the N-alkylation step in a 50 L reactor. How do we prevent this? A2: This degradation is driven by the free base form of the azetidine nitrogen. In its unprotonated state, the secondary amine is highly nucleophilic. Combined with the poor heat transfer of a batch reactor, the thermal stress accelerates an auto-catalytic intermolecular reaction where the nucleophilic amine attacks the strained rings of adjacent molecules, leading to rapid oligomerization. Solution: Transition from batch to continuous flow chemistry. Flow reactors provide superior heat transfer coefficients, allowing for precise isothermal control and ultra-short residence times. This effectively suppresses the thermal degradation pathways of highly strained azabicyclo and spirocyclic intermediates (3[3], 4[4]).

Q3: Should we store and process the bulk intermediate as a free base or a salt? A3: Never store the bulk intermediate as a free base. It must be isolated and stored as a salt, typically the hydrochloride (HCl) or trifluoroacetate (TFA) salt (5[5]). Protonation of the azetidine nitrogen eliminates its nucleophilicity, entirely shutting down the primary ring-opening degradation pathway. The HCl salt is highly stable under recommended ambient storage conditions, provided it is kept dry and away from excessive heat ().

Part 2: Quantitative Data Presentation

To inform your processing parameters, the following table summarizes the thermal stability profiles of the different chemical forms of 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide.

Chemical FormNucleophilicityThermal Onset of Degradation (°C)Recommended StoragePrimary Degradation Pathway
Free Base High (Secondary Amine)~45 - 60°CNot recommended (use immediately in situ)Intermolecular ring-opening / Oligomerization
Hydrochloride (HCl) Salt Negligible (Protonated)>150°CAmbient (Cool, dry, well-ventilated)SO₂ extrusion (only at extreme temperatures)
Trifluoroacetate (TFA) Salt Negligible (Protonated)>130°CAmbient to 4°CSO₂ extrusion / Decarboxylation

Part 3: Experimental Protocol

Continuous Flow N-Alkylation of 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide

To bypass the thermal degradation inherent to batch scale-up, utilize this self-validating continuous flow methodology.

Step 1: Feed Solution Preparation & Validation

  • Action: Prepare Solution A (2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide free base and DIPEA in anhydrous DMF) and Solution B (Electrophile in anhydrous DMF).

  • Causality: Reagents must be fully dissolved. Particulates cause microreactor fouling and dangerous pressure spikes (1[1]).

  • Self-Validation: Pass both solutions through a 0.45 µm PTFE inline filter. A stable, non-fluctuating pump pressure during the first 5 minutes of flow confirms complete dissolution and system integrity.

Step 2: Reactor Configuration

  • Action: Connect the feed lines to a T-mixer leading into a Perfluoroalkoxy (PFA) tubing reactor coil (e.g., 10 mL volume). Submerge the coil in a thermostated water bath set strictly to 25°C.

  • Causality: PFA tubing provides excellent chemical resistance and heat transfer. The T-mixer ensures rapid, diffusion-limited mixing, preventing the localized concentration gradients that trigger exothermic hot spots.

Step 3: Pumping and Isothermal Control

  • Action: Pump Solution A and Solution B at flow rates calculated to achieve a residence time of 2 to 5 minutes.

  • Causality: The high surface-area-to-volume ratio of the flow coil instantly dissipates the heat of the N-alkylation reaction into the 25°C bath. This prevents the internal reaction temperature from reaching the >60°C threshold where SO₂ extrusion and azetidine ring-opening occur.

Step 4: In-line Quench and Salt Isolation

  • Action: Direct the reactor effluent immediately into a stirred collection vessel containing 2.0 equivalents of HCl in diethyl ether, chilled to 0°C.

  • Causality: Even after functionalization, the product can remain vulnerable to degradation if left as a free base in the collection flask. Directing the effluent into ethereal HCl instantly protonates the basic sites, locking the molecule into a stable salt form.

  • Self-Validation: The immediate precipitation of a white solid (the HCl salt) in the collection vessel visually confirms successful quenching and stabilization of the spirocyclic product.

Part 4: Scale-Up Decision Workflow

Use the following logical workflow to determine the appropriate engineering controls for scaling up reactions involving strained spirocycles.

ScaleUpWorkflow Start Scale-up Assessment 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide ThermalAnalysis Thermal Hazard Evaluation (DSC / RC1) Start->ThermalAnalysis Decision Exotherm Potential > 50°C? ThermalAnalysis->Decision Batch Cryogenic Batch Processing (Controlled Dosing) Decision->Batch No Flow Continuous Flow Chemistry (High Surface-to-Volume Ratio) Decision->Flow Yes Salt In-line Quench & Salt Formation (HCl / TFA) Batch->Salt Flow->Salt Product Stable Isostere Product Salt->Product

Caption: Workflow for mitigating thermal degradation of strained spirocycles during scale-up.

References

  • National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 73977771, 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride." PubChem.
  • Clearsynth Labs Ltd. "Safety Data Sheet: 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride."
  • Burkhard, J. A., et al. "Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks." Organic Letters, 2011.
  • Advanced Synthesis & Catalysis. "1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere." Wiley-VCH GmbH, 2024.
  • Google Patents. "Continuous flow processes for making bicyclic compounds." WO2019051038A1.
  • Organic Process Research & Development. "Application of Flow and Biocatalytic Transaminase Technology for the Synthesis of a 1-Oxa-8-azaspiro[4.5]decan-3-amine.

Sources

Troubleshooting

Technical Support Center: Resolving NMR Peak Overlap for Spiro[3.3]heptane 2,2-dioxide Compounds

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with spiro[3.3]heptane 2,2-dioxide and its derivatives. The unique, rigid, and three-dimensional...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with spiro[3.3]heptane 2,2-dioxide and its derivatives. The unique, rigid, and three-dimensional structure of the spiro[3.3]heptane framework often leads to complex ¹H NMR spectra characterized by significant peak overlap. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you navigate these challenges and obtain high-quality, interpretable NMR data.

I. Frequently Asked Questions (FAQs)

Q1: Why do the proton signals in my spiro[3.3]heptane 2,2-dioxide compound's ¹H NMR spectrum show significant overlap?

A1: The spiro[3.3]heptane core enforces a rigid structure where many methylene (-CH₂) protons reside in chemically similar environments. This similarity in the electronic environment results in very close chemical shifts, causing the signals to crowd together and overlap, particularly in the aliphatic region of the spectrum.[1] The presence of the sulfone group in the 2,2-dioxide moiety further influences the electron density throughout the molecule, contributing to this effect.

Q2: What are the simplest initial steps I can take to try and resolve this signal overlap?

A2: Before resorting to more advanced and time-consuming techniques, simple modifications to your experimental setup can often provide sufficient resolution:

  • Solvent Change: Acquiring the spectrum in a different deuterated solvent can induce changes in chemical shifts.[2][3] For instance, switching from a non-polar solvent like CDCl₃ to an aromatic solvent like benzene-d₆ or a hydrogen-bonding solvent like methanol-d₄ can alter the local magnetic environment of protons and potentially resolve overlapping signals.[4]

  • Temperature Variation: Recording spectra at different temperatures can affect the chemical shifts.[5][6] This can be especially useful if conformational dynamics are contributing to the signal overlap.[7]

  • Concentration Adjustment: High sample concentrations can lead to line broadening and worsen overlap. Diluting your sample may sharpen the signals and improve resolution.

II. Troubleshooting Guides: Advanced Strategies

When simple adjustments are insufficient, the following advanced NMR techniques can be employed to systematically resolve peak overlap.

Guide 1: Strategic Use of Lanthanide Shift Reagents (LSRs)

Issue: You have limited access to high-field or multidimensional NMR and require a more straightforward method to resolve overlapping signals.

Solution: Employ a lanthanide-based NMR shift reagent.[8][9] These are paramagnetic complexes that can coordinate with Lewis basic sites in your molecule, such as the oxygen atoms of the sulfone group. This interaction induces large changes in the chemical shifts of nearby protons.[10] The magnitude of this shift is dependent on the distance of the proton from the lanthanide ion, effectively spreading out the overlapped signals.[8]

Experimental Protocol:
  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of your sample in a dry, aprotic deuterated solvent (e.g., CDCl₃).

  • Reagent Addition: Add a small, precisely weighed amount of the lanthanide shift reagent (e.g., Eu(fod)₃ or Eu(dpm)₃) to your NMR tube.[9][10]

  • Incremental Titration: Acquire a spectrum after each addition. Continue adding small increments of the LSR and acquiring spectra until the desired signal dispersion is achieved. Plotting the induced shift against the [LSR]/[Substrate] mole ratio can help in assigning protons based on their proximity to the binding site.[10]

Causality: The paramagnetic lanthanide ion creates its own local magnetic field, which alters the effective magnetic field experienced by the protons in your molecule.[9] Protons closer to the sulfone group will experience a larger shift, leading to a distance-dependent separation of signals.

Guide 2: Harnessing the Power of 2D NMR Spectroscopy

Two-dimensional (2D) NMR experiments are powerful tools for resolving signal overlap by spreading the signals across a second frequency dimension.[11][12]

A. Homonuclear Correlation: COSY and TOCSY

Issue: You need to identify which protons are coupled to each other to trace the connectivity within the spiro[3.3]heptane rings.

  • ¹H-¹H COSY (Correlation Spectroscopy): This is often the first 2D experiment to perform. It reveals correlations between protons that are directly coupled to each other (typically through 2-3 bonds).[11][13]

    • Workflow:

      • Acquire a standard ¹H NMR spectrum.

      • Set up and run a gradient-selected COSY (gCOSY) experiment for optimal sensitivity.[14]

      • Process the 2D data. Cross-peaks in the resulting spectrum indicate which protons are J-coupled.

  • ¹H-¹H TOCSY (Total Correlation Spectroscopy): TOCSY is particularly valuable for identifying all protons within a spin system, even if they are not directly coupled.[11][15] This is extremely useful for tracing the proton network around each four-membered ring of the spiro[3.3]heptane core.

    • Workflow:

      • Acquire a standard ¹H NMR spectrum.

      • Run a TOCSY experiment with a suitable mixing time (e.g., 80-120 ms) to allow for magnetization transfer throughout the spin system.[16]

      • Analyze the 2D spectrum to identify all protons belonging to the same spin system.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Overlapping ¹H Signals] --> B{Need to establish proton connectivity}; B --> C[Run ¹H-¹H COSY]; C --> D[Identify directly coupled protons (2-3 bonds)]; B --> E[Run ¹H-¹H TOCSY]; E --> F[Identify all protons in a spin system]; } caption="Workflow for Homonuclear Correlation"

B. Heteronuclear Correlation: HSQC and HMBC

Issue: You need to unambiguously assign proton signals by correlating them to their attached carbon atoms.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct one-bond correlations between protons and the carbons they are attached to.[17][18] It is highly effective for dispersing overlapping proton signals based on the chemical shifts of their attached carbons.[12][19]

    • Workflow:

      • Acquire ¹H and ¹³C NMR spectra.

      • Run an edited HSQC experiment. This will not only show the ¹H-¹³C correlations but also differentiate between CH/CH₃ and CH₂ groups by phase (often represented by different colors).[19]

      • Each cross-peak in the 2D spectrum links a proton signal to its directly bonded carbon signal.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons over two to three bonds.[17][20] This is crucial for piecing together the carbon skeleton and assigning quaternary carbons.

    • Workflow:

      • Acquire ¹H and ¹³C NMR spectra.

      • Run an HMBC experiment. It's often beneficial to run two HMBC experiments optimized for different coupling constants (e.g., 5 Hz and 10 Hz) to capture a wider range of long-range correlations.[17]

      • Analyze the cross-peaks to connect different fragments of the molecule.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Overlapping ¹H Signals] --> B{Need to assign protons to carbons}; B --> C[Run ¹H-¹³C HSQC]; C --> D[Identify direct ¹H-¹³C one-bond correlations]; B --> E[Run ¹H-¹³C HMBC]; E --> F[Identify long-range ¹H-¹³C correlations (2-3 bonds)]; } caption="Workflow for Heteronuclear Correlation"

C. Through-Space Correlation: NOESY/ROESY

Issue: You need to determine the three-dimensional structure and stereochemistry by identifying protons that are close to each other in space, regardless of whether they are connected by bonds.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects correlations between protons that are spatially close (typically < 5 Å).[21][22] The intensity of the NOESY cross-peak is inversely proportional to the sixth power of the distance between the protons.[22]

  • ROESY (Rotating-frame Overhauser Effect Spectroscopy): For medium-sized molecules where the NOE might be close to zero, ROESY is a better alternative as the ROE is always positive.[21]

    • Workflow:

      • Acquire a standard ¹H NMR spectrum.

      • Choose between NOESY or ROESY based on the molecular weight of your compound. For typical spiro[3.3]heptane derivatives, NOESY is usually sufficient.

      • Run the 2D experiment with an appropriate mixing time. For small molecules, a longer mixing time is generally required to build up the NOE.[21]

      • Analyze the cross-peaks to determine which protons are in close spatial proximity, providing insights into the molecule's conformation.

Guide 3: Variable Temperature (VT) NMR

Issue: Your compound may exist as a mixture of conformers at room temperature, leading to broadened or overlapping signals.

Solution: Perform variable temperature (VT) NMR experiments.[23] By either heating or cooling the sample, you can often simplify the spectrum.

Experimental Protocol:
  • Safety First: Ensure you are using an appropriate NMR tube (Class A glass, e.g., Pyrex) and a suitable spinner (PEEK or ceramic) for VT experiments.[23]

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 25°C).

  • Heating: Gradually increase the temperature in increments (e.g., 10-20°C) and acquire a spectrum at each step. If the overlap is due to slow conformational exchange, the signals may coalesce and then sharpen at higher temperatures.[5]

  • Cooling: If you suspect the presence of multiple stable conformers, cooling the sample can "freeze out" the exchange, leading to separate, sharp signals for each conformer.[6]

Causality: Changing the temperature alters the rate of dynamic processes, such as conformational exchange. At high temperatures, if the exchange rate is fast on the NMR timescale, an average signal is observed. At low temperatures, if the exchange is slow, signals for individual conformers can be resolved.[5][6]

III. Data Presentation

TechniqueInformation GainedBest For Resolving
Solvent/Temp Change Induces small changes in chemical shifts.Minor peak overlap.
LSRs Spreads signals based on proximity to a functional group.Severe overlap when other methods are unavailable.
COSY Identifies directly coupled protons (2-3 bonds).Overlapping multiplets of coupled protons.
TOCSY Identifies all protons in a spin system.Tracing entire proton networks in the spiro rings.
HSQC Identifies direct ¹H-¹³C (one-bond) correlations.Dispersing overlapping proton signals based on ¹³C shifts.
HMBC Identifies long-range ¹H-¹³C (2-3 bond) correlations.Assigning quaternary carbons and connecting molecular fragments.
NOESY/ROESY Identifies protons close in space (< 5 Å).Determining stereochemistry and conformation.
VT NMR Simplifies spectra of conformationally mobile molecules.Broadened or overlapping signals due to dynamic exchange.

IV. References

  • Neuhaus, D., & Williamson, M. P. (2000). The Nuclear Overhauser Effect in Structural and Conformational Analysis. Wiley-VCH. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Organometallics, 29(9), 2176–2179. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]

  • Ismael, S., AL-Mashal, F., & Saeed, B. (2022). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzenesulfonamide. University of Basrah Journal for Pure Science. [Link]

  • Yonezawa, T., Morishima, I., & Takeuchi, K. (1967). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. Bulletin of the Chemical Society of Japan, 40(8), 1807-1813. [Link]

  • Wikipedia. (2023). Two-dimensional nuclear magnetic resonance spectroscopy. [Link]

  • Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility. [Link]

  • University of Oxford. (n.d.). Variable Temperature NMR Experiments. [Link]

  • Tosoh Corporation. (2024). NMR応用例 ~溶液NMR測定法紹介 ①NOESY. [Link]

  • Oxford Instruments. (n.d.). Variable Temperature NMR Spectroscopy. [Link]

  • Fiveable. (2025). NOESY: Organic Chemistry Study Guide. [Link]

  • Tosoh Corporation. (2022). NMR入門講座 ⑥溶液2次元NMRの原理と読み方. [Link]

  • Chen, I. H., et al. (2020). Application of Lanthanide Shift Reagent to the 1H-NMR Assignments of Acridone Alkaloids. Molecules, 25(22), 5438. [Link]

  • Magritek. (2016). The 2D TOCSY Experiment. [Link]

  • University of Leicester. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. [Link]

  • Santos, S. C., et al. (2013). Variable-temperature NMR and conformational analysis of oenothein B. Journal of the Brazilian Chemical Society, 24(12), 1932-1939. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Hemioxalate and Hydrochloride Salts of 2-thia-6-azaspiro[3.3]heptane for Drug Development

In the landscape of modern drug development, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision that can profoundly influence the therapeutic efficacy, stabilit...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug development, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision that can profoundly influence the therapeutic efficacy, stability, and manufacturability of the final drug product.[1][2][3] This guide provides a detailed comparative analysis of two common salt forms of the novel spirocyclic scaffold, 2-thia-6-azaspiro[3.3]heptane: the hemioxalate and hydrochloride salts. This document is intended for researchers, scientists, and drug development professionals to facilitate an informed decision-making process in salt selection.

The 2-thia-6-azaspiro[3.3]heptane core is a unique and rigid three-dimensional structure that has garnered interest in medicinal chemistry as a potential bioisostere for commonly used motifs like piperazine.[4] The choice of its salt form is paramount to unlocking its full therapeutic potential.

Molecular Structures and Fundamental Properties

The foundation of any salt selection process begins with a thorough understanding of the molecular structure and basic physicochemical properties of the different salt forms.

  • 2-thia-6-azaspiro[3.3]heptane:

    • Molecular Formula: C5H9NS[5]

    • Molecular Weight: 115.20 g/mol [5]

    • Structure: A spirocyclic system containing a sulfur and a nitrogen atom.[5]

  • 2-thia-6-azaspiro[3.3]heptane Hydrochloride:

    • Molecular Formula: C5H9NS · HCl[6]

    • Molecular Weight: 151.66 g/mol (Calculated)

    • Description: The hydrochloride salt is formed by reacting the basic nitrogen of the azaspiro ring with hydrochloric acid. Hydrochloride salts are the most common salt form for basic drugs, largely due to the physiological abundance of chloride ions and the strong acidic nature of HCl, which ensures effective salt formation with most basic compounds.[7]

  • 2-thia-6-azaspiro[3.3]heptane Hemioxalate:

    • Molecular Formula: (C5H9NS)2 · C2H2O4[8]

    • Molecular Weight: 320.4 g/mol [8]

    • Description: The hemioxalate salt is formed with oxalic acid, where two molecules of the parent compound react with one molecule of oxalic acid.[8][9] Oxalate salts can offer different physicochemical properties compared to hydrochloride salts and are a valuable alternative in salt screening studies.[10]

Comparative Physicochemical Properties

The selection of a salt form is a multi-dimensional optimization process, often involving a trade-off between various desirable properties.[11] Below is a comparative analysis of the anticipated key physicochemical parameters for the hemioxalate and hydrochloride salts of 2-thia-6-azaspiro[3.3]heptane.

Table 1: Comparative Physicochemical Data
Property2-thia-6-azaspiro[3.3]heptane Hydrochloride2-thia-6-azaspiro[3.3]heptane HemioxalateRationale and Experimental Insight
Aqueous Solubility HighModerately HighHydrochloride salts of basic drugs generally exhibit high aqueous solubility.[12][13] The hemioxalate salt is also expected to have enhanced solubility compared to the free base, although potentially lower than the hydrochloride salt. Solubility is a critical factor for bioavailability, especially for oral dosage forms.[14]
Hygroscopicity Potentially HygroscopicGenerally Low to ModerateHydrochloride salts can be susceptible to water uptake, which can impact the physical and chemical stability of the API.[15][16] Oxalate salts often exhibit lower hygroscopicity, which is a desirable trait for solid dosage form manufacturing and stability.[1][17]
Chemical Stability GoodPotentially EnhancedWhile both salts are expected to be stable, the microenvironment pH imparted by the salt can influence degradation pathways. The choice of counter-ion can significantly affect the stability of the parent drug.[2] For instance, some salts can offer protection against hydrolysis.[1]
Dissolution Rate FastFastSalt formation generally leads to a faster dissolution rate compared to the free base by creating a pH-modified diffusion layer.[2] Both salts are anticipated to have rapid dissolution profiles, which is crucial for achieving therapeutic plasma concentrations for poorly soluble compounds.[14]
Melting Point HighHighCrystalline salts typically have high melting points, which is indicative of a stable crystal lattice. A high melting point is generally desirable for the physical stability of the drug substance.
Polymorphism Potential for Polymorphs and HydratesPotential for PolymorphsBoth salt forms should be screened for polymorphism, as different crystalline forms can have different physicochemical properties. The tendency to form hydrates should also be investigated, as this can affect stability and processing.[1]

Experimental Protocols for Salt Characterization

To empirically determine the optimal salt form, a series of standardized experiments must be conducted. The following protocols provide a framework for the characterization of the hemioxalate and hydrochloride salts of 2-thia-6-azaspiro[3.3]heptane.

Experimental Workflow for Salt Selection

Salt_Selection_Workflow cluster_synthesis Salt Synthesis cluster_characterization Physicochemical Characterization cluster_decision Decision Synthesis_HCl Synthesis of Hydrochloride Salt Solubility Solubility Assessment Synthesis_HCl->Solubility Synthesis_Hemioxalate Synthesis of Hemioxalate Salt Synthesis_Hemioxalate->Solubility Hygroscopicity Hygroscopicity (DVS) Solubility->Hygroscopicity Stability Chemical & Physical Stability Hygroscopicity->Stability Dissolution Dissolution Rate Stability->Dissolution Solid_State Solid-State Characterization (PXRD, DSC, TGA) Dissolution->Solid_State Data_Analysis Comparative Data Analysis Solid_State->Data_Analysis Lead_Salt Lead Salt Selection Data_Analysis->Lead_Salt

Caption: Workflow for the selection of the optimal salt form.

Synthesis of Salt Forms
  • Hydrochloride Salt Synthesis:

    • Dissolve 2-thia-6-azaspiro[3.3]heptane free base in a suitable solvent (e.g., isopropanol or diethyl ether).

    • Slowly add a stoichiometric amount of hydrochloric acid (e.g., as a solution in isopropanol) with stirring.

    • Allow the salt to crystallize. The crystallization can be induced by cooling or by the addition of an anti-solvent.

    • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Hemioxalate Salt Synthesis:

    • Dissolve 2-thia-6-azaspiro[3.3]heptane free base in a suitable solvent (e.g., ethanol or acetone).

    • In a separate vessel, dissolve a 0.5 molar equivalent of oxalic acid in the same solvent.

    • Slowly add the oxalic acid solution to the free base solution with stirring.

    • Allow the hemioxalate salt to crystallize.

    • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Aqueous Solubility Determination
  • Prepare saturated solutions of each salt in purified water by adding an excess of the salt to a known volume of water.

  • Equilibrate the solutions at a constant temperature (e.g., 25 °C and 37 °C) for 24-48 hours with continuous agitation.

  • Filter the solutions to remove any undissolved solid.

  • Analyze the concentration of the dissolved API in the filtrate using a validated analytical method (e.g., HPLC-UV).

  • Express the solubility in mg/mL.

Hygroscopicity Assessment (Dynamic Vapor Sorption - DVS)
  • Place a known amount of each salt in a DVS instrument.

  • Expose the sample to a stepwise increase in relative humidity (RH), typically from 0% to 95% RH, at a constant temperature (e.g., 25 °C).

  • Monitor the change in mass of the sample at each RH step until equilibrium is reached.

  • Subsequently, expose the sample to a stepwise decrease in RH back to 0% to assess for hysteresis.

  • Classify the hygroscopicity based on the percentage of water uptake.[16]

Chemical and Physical Stability Studies
  • Store samples of each salt under accelerated stability conditions (e.g., 40 °C/75% RH) and long-term stability conditions (e.g., 25 °C/60% RH).

  • At specified time points, analyze the samples for:

    • Chemical Stability: Assay for the parent compound and screen for degradation products using a stability-indicating HPLC method.

    • Physical Stability: Analyze the solid form for any changes in polymorphism or crystallinity using Powder X-ray Diffraction (PXRD).

Dissolution Rate Measurement
  • Perform dissolution testing using a USP dissolution apparatus (e.g., Apparatus 2, paddles).

  • Use a relevant dissolution medium, such as 0.1 N HCl or phosphate buffer pH 6.8.

  • Add a known amount of the salt to the dissolution vessel.

  • At predetermined time intervals, withdraw samples from the dissolution medium and analyze for the concentration of the dissolved API.

  • Plot the percentage of drug dissolved against time to generate a dissolution profile.

Causality Behind Experimental Choices and Self-Validating Protocols

The suite of experiments detailed above is designed to provide a comprehensive and self-validating assessment of the two salt forms.

  • Expertise & Experience: The choice of counter-ions (HCl and oxalic acid) is based on their prevalence and historical success in drug development.[7] The selected analytical techniques (HPLC, PXRD, DVS, DSC) are industry-standard methods for the characterization of pharmaceutical solids.

  • Trustworthiness: Each protocol is designed to be a self-validating system. For example, in the stability studies, the use of a stability-indicating HPLC method ensures that any degradation products are separated from the parent peak, providing an accurate measure of chemical stability. The combination of PXRD, DSC, and TGA provides a holistic view of the solid-state properties and any changes that may occur upon storage or processing.

Diagram of Key Decision-Making Factors

Decision_Factors cluster_properties Physicochemical Properties cluster_developability Developability Solubility Solubility Bioavailability Bioavailability Solubility->Bioavailability Stability Stability Formulation Formulation Flexibility Stability->Formulation Hygroscopicity Hygroscopicity Manufacturability Manufacturability Hygroscopicity->Manufacturability Dissolution Dissolution Rate Dissolution->Bioavailability Polymorphism Polymorphism Polymorphism->Manufacturability Optimal_Salt Optimal Salt Form Manufacturability->Optimal_Salt Bioavailability->Optimal_Salt Formulation->Optimal_Salt

Caption: Key factors influencing the selection of the optimal salt form.

Conclusion and Recommendations

The selection between the hemioxalate and hydrochloride salts of 2-thia-6-azaspiro[3.3]heptane will ultimately depend on the specific requirements of the target drug product profile.

  • The hydrochloride salt is likely to offer superior aqueous solubility and a faster dissolution rate, which may be advantageous for achieving rapid in vivo exposure. However, its potential for hygroscopicity must be carefully evaluated and controlled.

  • The hemioxalate salt may provide a more stable solid form with lower hygroscopicity, which could simplify formulation and manufacturing processes and enhance the long-term stability of the drug product.

A comprehensive analysis of the experimental data generated from the protocols outlined in this guide will enable the selection of the salt form with the most balanced and optimal properties for further development. It is also crucial to consider the potential for any in vivo conversion of the salt to the free base and the common-ion effect, which can influence bioavailability.[18][19]

References

  • Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability. Purdue e-Pubs. [Link]

  • 2-thia-6-azaspiro[3.3]heptane hydrochloride (C5H9NS). PubChemLite. [Link]

  • The Physical Characterization of Hygroscopicity in Pharmaceutical Solids. Request PDF. [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI. [Link]

  • 2-Thia-6-azaspiro[3.3]heptane. PubChem. [Link]

  • Pharmaceutical Salts Optimization of Solubility or Even More? ResearchGate. [Link]

  • Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. ResearchGate. [Link]

  • Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Taylor & Francis Online. [Link]

  • Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. ResearchGate. [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. AWS. [Link]

  • Screening and Formulating Drugs as Salts to Improve API Performance. Technology Networks. [Link]

  • Effect of Counterions on Physicochemical Properties of Prazosin Salts. PMC. [Link]

  • Physicochemical Properties and Solubility of Hydrochloride Mucolytic Agents. ResearchGate. [Link]

  • Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. Thieme Chemistry. [Link]

  • API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. GSC Online Press. [Link]

  • 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide. Chemsrc. [Link]

  • Advanced Methodologies for Pharmaceutical Salt Synthesis. Crystal Growth & Design. [Link]

  • Pharmaceutical salts of small molecule drugs: opportunities and challenges. European Pharmaceutical Review. [Link]

  • Tianeptine oxalate salts and polymorphs.
  • 2-thia-6-azaspiro[3.3]heptane 2,2-dioxide — Chemical Substance Information. NextSDS. [Link]

  • Salt Selection in Drug Development. Pharmaceutical Technology. [Link]

  • 2-Azaspiro(3.3)heptane. PubChem. [Link]

  • Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery. Chemical Communications (RSC Publishing). [Link]

  • Design, synthesis, and optimization of a series of 2-azaspiro[3.3]heptane derivatives as orally bioavailable fetal hemoglobin inducers. PubMed. [Link]

  • 2-Thia-6-azaspiro[3.3]heptane hemioxalate — Chemical Substance Information. NextSDS. [Link]

  • Salt formation improved the properties of a candidate drug during early formulation development. PubMed. [Link]

  • A case study where pharmaceutical salts were used to address the issue of low in vivo exposure. PubMed. [Link]

  • 2-Thia-6-azaspiro[3.3]heptane hemioxalate. PubChem. [Link]

  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. MDPI. [Link]

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Comparative

A Senior Application Scientist's Guide to the Chemical Purity Validation of 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hemioxalate

Abstract 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide and its salts are increasingly recognized as valuable spirocyclic building blocks in medicinal chemistry. Their rigid, three-dimensional structure offers a unique scaffo...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide and its salts are increasingly recognized as valuable spirocyclic building blocks in medicinal chemistry. Their rigid, three-dimensional structure offers a unique scaffold for the synthesis of novel therapeutics. However, the chemical purity of these reagents is paramount to ensure the reliability and reproducibility of downstream applications in drug discovery and development. This guide provides a comprehensive framework for validating the chemical purity of commercial 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hemioxalate. We will delve into the causality behind the selection of a multi-technique analytical approach, provide detailed experimental protocols, and present a comparative analysis of hypothetical data against established purity standards.

Introduction: The Imperative of Purity in Spirocyclic Scaffolds

Spirocyclic systems, such as 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide, are gaining traction in drug design as they allow for the exploration of three-dimensional chemical space, often leading to improved pharmacological properties.[1][2] The introduction of this specific scaffold can enhance metabolic stability and aqueous solubility, key parameters in the development of viable drug candidates.[3][4] The hemioxalate salt form of the parent amine is often used to improve its handling and stability.[5]

The integrity of any synthetic route and the biological activity of the final compound are directly dependent on the purity of the starting materials. Impurities, which can arise from the synthetic process (e.g., residual starting materials, by-products, reagents) or degradation, can lead to misleading biological data, side reactions, and difficulties in scaling up production.[6] Therefore, a rigorous validation of the chemical purity of commercially supplied 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hemioxalate is not merely a quality control measure but a foundational step in the drug discovery workflow.

This guide will compare the stated purity of a commercial batch with a comprehensive, multi-faceted analytical validation. We will employ a suite of orthogonal analytical techniques to create a self-validating system, ensuring a high degree of confidence in the final purity assessment.

Experimental Design: A Multi-Pronged Approach to Purity Validation

A single analytical technique is often insufficient to provide a complete picture of a compound's purity. Impurities with different physicochemical properties may be missed by one method but readily detected by another. Therefore, we will utilize a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), and Elemental Analysis (EA) to provide a holistic assessment.

Figure 1: Workflow for the comprehensive purity validation of 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hemioxalate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the chemical structure of the main component and for identifying and quantifying organic impurities that have distinct proton and carbon signals.

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): HPLC coupled with UV and mass spectrometry detectors is a highly sensitive method for separating the main compound from its impurities. This technique allows for the determination of the purity percentage (often by peak area normalization) and the identification of impurities by their mass-to-charge ratio.

  • Elemental Analysis (EA): This technique provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the sample. The experimental values are compared with the theoretical values for the pure compound. Discrepancies can indicate the presence of inorganic impurities, residual solvents, or an incorrect stoichiometry of the salt.

Experimental Protocols

Sample Preparation

A representative sample of the commercial 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hemioxalate is carefully taken. For all analyses, the sample is dried under vacuum to remove any adsorbed moisture.

¹H and ¹³C NMR Spectroscopy
  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Acquisition Parameters (¹H NMR):

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: -2 to 12 ppm.

    • Number of scans: 16-32.

    • Relaxation delay: 5 seconds (to ensure quantitative integration).

  • Acquisition Parameters (¹³C NMR):

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Spectral width: 0 to 200 ppm.

    • Number of scans: 1024 or more to achieve adequate signal-to-noise.

  • Data Analysis: Process the spectra using appropriate software. Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons. Compare the chemical shifts and coupling constants with the expected structure. Look for any unexpected signals that might indicate impurities.

HPLC-UV-MS Analysis
  • Instrumentation: An HPLC system with a UV detector and coupled to a mass spectrometer (e.g., ESI-QTOF or ESI-QqQ).

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, hold for 1 minute, ramp to 95% B over 15 minutes, hold for 2 minutes, and then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

  • Detector Settings:

    • UV Detector: Monitor at 210 nm and 254 nm.

    • Mass Spectrometer (Positive ESI mode):

      • Scan range: m/z 50-500.

      • Capillary voltage: 3.5 kV.

      • Source temperature: 120 °C.

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., water/methanol) at a concentration of 1 mg/mL. Dilute to a working concentration of approximately 0.1 mg/mL.

  • Data Analysis: Integrate the peak areas in the UV chromatogram to determine the purity by area percent. Analyze the mass spectra to confirm the mass of the main peak and to identify the masses of any impurity peaks.

Elemental Analysis (CHN/S)
  • Instrumentation: A calibrated CHN/S elemental analyzer.

  • Sample Preparation: Accurately weigh 2-3 mg of the dried sample into a tin capsule.

  • Analysis: The sample is combusted, and the resulting gases are separated and quantified to determine the percentage of carbon, hydrogen, nitrogen, and sulfur.

  • Data Analysis: Compare the experimental percentages with the theoretical values for the molecular formula of 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hemioxalate ((C₅H₉NO₂S)₂ · C₂H₂O₄).

Results and Discussion: A Hypothetical Case Study

Let us consider a hypothetical commercial batch of 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hemioxalate with a supplier-stated purity of >98%. Our validation will aim to confirm or refute this claim.

Theoretical Values
  • Molecular Formula: (C₅H₉NO₂S)₂ · C₂H₂O₄ = C₁₂H₂₀N₂O₈S₂

  • Molecular Weight: 384.43 g/mol

  • Elemental Composition:

    • Carbon (C): 37.49%

    • Hydrogen (H): 5.24%

    • Nitrogen (N): 7.29%

    • Sulfur (S): 16.68%

NMR Analysis

The ¹H NMR spectrum should show characteristic peaks for the spirocyclic core and the oxalate counter-ion. The integration of these peaks should be consistent with the 2:1 ratio of the amine to oxalic acid. Hypothetical results might reveal small, unidentified peaks in the aliphatic region, suggesting the presence of organic impurities.

Table 1: Hypothetical ¹H NMR Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
8.5 (broad s)br s2H-NH₂⁺-
4.2 (s)s8H-CH₂-S-
3.8 (s)s8H-CH₂-N-
2.1 (s)s~0.05HImpurity A

The presence of "Impurity A" at a low level would be noted for further investigation by HPLC-MS.

HPLC-UV-MS Analysis

The HPLC-UV chromatogram at 210 nm provides a quantitative measure of purity. The mass spectrometer helps in identifying the components of each peak.

Table 2: Hypothetical HPLC-UV-MS Results

Retention Time (min)Peak Area (%)[M+H]⁺ (m/z)Tentative Identification
8.598.9148.052-Thia-6-azaspiro[3.3]heptane 2,2-dioxide
6.20.6132.07Unreacted Starting Material?
10.10.5295.10Dimerization By-product?

The HPLC purity of 98.9% is consistent with the supplier's claim. The mass data for the minor peaks provide clues to their identity, which would require further investigation, possibly through forced degradation studies or comparison with synthesized standards.

Figure 2: Data analysis workflow for the HPLC-MS experiment.

Elemental Analysis

Elemental analysis provides a crucial check on the overall composition, including non-UV-active and inorganic impurities.

Table 3: Hypothetical Elemental Analysis Comparison

ElementTheoretical (%)Experimental (%)Deviation (%)
C37.4937.25-0.24
H5.245.30+0.06
N7.297.15-0.14
S16.6816.50-0.18

The experimental values are within the generally accepted tolerance of ±0.4% of the theoretical values, indicating a high degree of purity with respect to elemental composition. This result supports the HPLC purity data and suggests the absence of significant amounts of inorganic salts or incorrectly formulated salt stoichiometry.

Comparative Summary and Conclusion

This multi-technique validation provides a high level of confidence in the purity of the commercial 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hemioxalate.

Table 4: Purity Assessment Summary

Analytical TechniquePurity IndicationComments
¹H NMRStructurally consistent, >99% by integrationMinor unassigned peak observed.
HPLC-UV (210 nm)98.9%Two minor impurities detected.
Elemental AnalysisWithin ±0.3% of theoretical valuesSupports correct elemental composition and salt stoichiometry.
Overall Assessment Confirmed Purity ≈ 98.9% The commercial batch meets the >98% purity specification.

The validation process, integrating NMR, HPLC-MS, and elemental analysis, confirms that the hypothetical commercial batch of 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hemioxalate meets its stated purity of >98%. The orthogonal nature of these techniques provides a self-validating system, a cornerstone of robust scientific practice. While minor impurities were detected, their low levels are unlikely to impact most research applications. However, for highly sensitive assays or in later stages of drug development, the identification and synthesis of these impurities as reference standards would be a prudent next step. Researchers and drug development professionals should adopt a similar multi-technique approach to independently verify the purity of critical building blocks, thereby ensuring the integrity and success of their scientific endeavors.

References

  • Fekete, J., et al. (2010). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry.
  • Carreira, E. M., et al. (2017). Signal Enhancement in the HPLC-ESI-MS/MS analysis of spironolactone and its metabolites using HFIP and NH4F as eluent additives.
  • Nine Chongqing Chemdad Co., Ltd. (n.d.). 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride. Retrieved from [Link]

  • Hamza, D., & Jones, M. J. (2009). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2009(10), 1569-1572.
  • Mykhailiuk, P. K. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 100-108.
  • Google Patents. (n.d.). CN102442934A - Synthesis method of 6-oxo-2-azaspiro heptane-2-carboxylic acid tert-butyl ester.
  • Stepanov, A. A., et al. (2019). Synthesis of a Family of Spirocyclic Scaffolds: Building Blocks for the Exploration of Chemical Space. The Journal of Organic Chemistry, 84(17), 11139-11150.
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  • Vitale, R., et al. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes.
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  • J&K Scientific. (n.d.). 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride | 1427388-39-3. Retrieved from [Link]

  • PubChem. (n.d.). 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride. Retrieved from [Link]

  • Prysiazhniuk, K., et al. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere.
  • Vitale, R., et al. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes.
  • Mykhailiuk, P. K. (2019). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 7(2), 100-108.
  • Prysiazhniuk, K., et al. (2024). Spiro[3.3]heptane as Benzene Bioisostere. Scribd. Retrieved from [Link]

  • Stepan, A. F. (2018). The use of spirocyclic scaffolds in drug discovery. Future Medicinal Chemistry, 10(1), 1-4.
  • Lin, D., et al. (1990). GC/MS analysis of biologically important aromatic amines. Application to human dosimetry. Journal of Analytical Toxicology, 14(1), 1-8.
  • Denton, R. R., et al. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic Process Research & Development, 13(5), 957-960.
  • Huc, V., et al. (1999). Analysis of sulphonated dyes and intermediates by electrospray mass spectrometry. Dyes and Pigments, 41(3), 175-184.
  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]

  • Gibson, E. K. (2007).
  • Nakovich, L. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS (Master's thesis, Virginia Tech).
  • Mykhailiuk, P. K. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids, 39(2), 515-521.

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Validation

A Tale of Two Scaffolds: A Structural and Functional Comparison of Spiro[3.3]heptane Sulfones and Morpholine Analogs in Drug Discovery

In the intricate landscape of medicinal chemistry, the morpholine ring stands as a stalwart, a privileged scaffold integrated into numerous FDA-approved drugs.[1][2] Its favorable physicochemical properties, including aq...

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Author: BenchChem Technical Support Team. Date: April 2026

In the intricate landscape of medicinal chemistry, the morpholine ring stands as a stalwart, a privileged scaffold integrated into numerous FDA-approved drugs.[1][2] Its favorable physicochemical properties, including aqueous solubility and a weakly basic nitrogen, have made it a go-to moiety for optimizing the pharmacokinetic profiles of drug candidates.[3] However, the morpholine ring is not without its Achilles' heel; it can be susceptible to metabolic degradation, prompting the exploration of bioisosteric replacements that retain its desirable features while offering improved stability.[4] This guide provides an in-depth, data-driven comparison of the traditional morpholine scaffold and a promising, structurally rigid alternative: the spiro[3.3]heptane sulfone, specifically focusing on the 2-thia-6-azaspiro[3.3]heptane 2,2-dioxide analog.

This comparison is designed for researchers, scientists, and drug development professionals, offering an objective analysis of how the substitution of a classic morpholine ring with a spirocyclic sulfone can profoundly influence key drug-like properties. We will delve into the structural nuances, physicochemical characteristics, and metabolic fates of these two scaffolds, supported by experimental data and detailed methodologies, to empower rational drug design and scaffold-hopping strategies.

At a Glance: Spiro[3.3]heptane Sulfone vs. Morpholine

PropertySpiro[3.3]heptane Sulfone (2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide)MorpholineRationale for Comparison & Key Insights
Core Structure Rigid, spirocyclic, with a sulfone groupFlexible, six-membered heterocycle with an ether linkageThe spirocyclic nature of the heptane sulfone imparts a higher degree of three-dimensionality and conformational restriction compared to the flexible chair-boat conformations of morpholine.
Three-Dimensional Shape Puckered, with fixed bond anglesPredominantly chair conformation, with axial and equatorial substituent possibilities[4][5]The rigid framework of the spirocycle offers a more defined orientation of substituents, which can be advantageous for precise interactions with biological targets.
Calculated LogP -1.32[6]-0.86[7]The spiro[3.3]heptane sulfone analog exhibits significantly lower lipophilicity, suggesting potentially improved aqueous solubility.
Basicity (pKa of conjugate acid) Predicted to be lower than morpholine~8.4[8]The strong electron-withdrawing nature of the sulfone group is expected to reduce the basicity of the nitrogen atom compared to the ether oxygen in morpholine.
Metabolic Stability Generally enhancedCan be metabolically labile[4]The sulfone moiety is often more resistant to oxidative metabolism compared to the ether linkage in morpholine, potentially leading to improved in vivo half-life.[9][10]
Hydrogen Bonding Strong H-bond acceptor (SO2)H-bond acceptor (O) and donor (NH)The two oxygen atoms of the sulfone group provide strong hydrogen bond accepting capabilities, potentially influencing target engagement and solubility.[11][12]

Delving Deeper: A Structural Perspective

The fundamental difference between the two scaffolds lies in their topology. The morpholine ring, akin to cyclohexane, predominantly exists in a chair conformation to minimize steric and torsional strain.[4][10] This allows for substituents on the nitrogen to occupy either an axial or equatorial position, leading to a dynamic conformational equilibrium.[5]

In stark contrast, the spiro[3.3]heptane framework is a rigid, three-dimensional structure. The spirocyclic fusion of two four-membered rings locks the overall conformation, leading to well-defined bond angles and distances. In 2-thia-6-azaspiro[3.3]heptane 2,2-dioxide, the sulfone group replaces the ether oxygen of morpholine, and the nitrogen atom is positioned at the 6-position. This rigid arrangement dictates a fixed spatial orientation of the nitrogen's lone pair and any substituents, a feature that can be exploited for precise vector-based drug design.

cluster_morpholine Morpholine cluster_spiro 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide M1 O M2 CH₂ M1->M2 M3 CH₂ M2->M3 M4 NH M3->M4 M5 CH₂ M4->M5 M6 CH₂ M5->M6 M6->M1 S1 S S2 O S1->S2 S3 O S1->S3 S4 CH₂ S1->S4 S5 C S4->S5 S6 CH₂ S5->S6 S7 CH₂ S5->S7 S6->S1 S8 NH S7->S8 S9 CH₂ S8->S9 S9->S5

Figure 1: 2D representations of Morpholine and 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide.

Experimental Protocols for Structural and Physicochemical Characterization

To ensure the scientific integrity of this comparison, the following are detailed protocols for key experiments.

Synthesis of 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide

Hypothetical Synthetic Workflow:

G start Commercially available starting materials step1 Construction of the 2-thia-6-azaspiro[3.3]heptane core start->step1 step2 Oxidation of the sulfide to the sulfone step1->step2 product 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide step2->product

Figure 2: Conceptual workflow for the synthesis of 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide.

X-ray Crystallography for Conformational Analysis

Objective: To determine the precise three-dimensional structure, including bond lengths, bond angles, and the overall conformation of the spiro[3.3]heptane sulfone and morpholine analogs.

Protocol:

  • Crystal Growth: Single crystals of the compound of interest are grown by slow evaporation of a saturated solution in a suitable solvent or solvent system.

  • Data Collection: A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and refined using full-matrix least-squares techniques.

  • Data Analysis: The refined crystal structure provides the precise atomic coordinates, from which bond lengths, bond angles, and torsional angles can be calculated to define the conformation of the molecule.

NMR Spectroscopy for Conformational Analysis in Solution

Objective: To determine the solution-state conformation and dynamic properties of the spiro[3.3]heptane sulfone and morpholine analogs.

Protocol:

  • Sample Preparation: A solution of the compound is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • 1D NMR (¹H and ¹³C): Standard one-dimensional proton and carbon NMR spectra are acquired to identify the chemical shifts and coupling constants of the nuclei.

  • 2D NMR (COSY, HSQC, HMBC, NOESY/ROESY):

    • COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Identifies long-range (2-3 bond) correlations between protons and carbons.

    • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): Provides information about through-space proximity of protons, which is crucial for determining stereochemistry and conformation.

  • Data Analysis: The chemical shifts, coupling constants, and NOE/ROE correlations are analyzed to deduce the preferred conformation(s) in solution. For flexible molecules like morpholine, variable temperature NMR can be used to study conformational exchange dynamics.[10][14]

Determination of Physicochemical Properties

LogD (Distribution Coefficient):

Objective: To measure the lipophilicity of the compounds at a specific pH (typically 7.4).

Protocol:

  • Preparation of Phases: n-Octanol and an aqueous buffer (pH 7.4) are mutually saturated.

  • Partitioning: A known concentration of the test compound is added to a mixture of the pre-saturated n-octanol and aqueous buffer in a vial.

  • Equilibration: The mixture is shaken vigorously for a set period to allow the compound to partition between the two phases and reach equilibrium.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

  • Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or LC-MS.

  • Calculation: The LogD is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.

pKa (Acid Dissociation Constant):

Objective: To determine the basicity of the nitrogen atom in the scaffolds.

Protocol:

  • Potentiometric Titration: A solution of the compound in water is titrated with a standardized solution of a strong acid (e.g., HCl). The pH of the solution is monitored throughout the titration using a calibrated pH meter. The pKa is determined from the half-equivalence point of the titration curve.

  • UV-Metric or Spectrophotometric Method: This method is suitable for compounds with a chromophore that changes its absorbance with pH. The absorbance of the compound is measured at various pH values, and the pKa is determined from the inflection point of the absorbance vs. pH curve.

Metabolic Stability: A Key Differentiator

A significant driver for replacing the morpholine moiety is to enhance metabolic stability.[4] The ether linkage in morpholine can be a site of oxidative metabolism by cytochrome P450 enzymes. In contrast, the sulfone group is generally more resistant to metabolism.[9]

Experimental Protocol for In Vitro Metabolic Stability Assay:

Objective: To assess the rate of metabolism of the compounds in a liver microsomal system.[15][16][17]

G start Incubate test compound with liver microsomes and NADPH sampling Take samples at various time points start->sampling quenching Quench the reaction (e.g., with acetonitrile) sampling->quenching analysis Analyze remaining parent compound by LC-MS/MS quenching->analysis calculation Calculate in vitro half-life (t½) and intrinsic clearance (CLint) analysis->calculation

Figure 3: Workflow for in vitro metabolic stability assay.

Protocol:

  • Incubation: The test compound is incubated with liver microsomes (human, rat, or other species) and a cofactor, typically NADPH, at 37°C.

  • Time Points: Aliquots are taken from the incubation mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The metabolic reaction in each aliquot is stopped by adding a quenching solution, such as cold acetonitrile, which also precipitates the proteins.

  • Analysis: After centrifugation to remove the precipitated protein, the supernatant is analyzed by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the resulting line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).

Conclusion: A New Tool in the Medicinal Chemist's Arsenal

The spiro[3.3]heptane sulfone scaffold, exemplified by 2-thia-6-azaspiro[3.3]heptane 2,2-dioxide, presents a compelling alternative to the traditional morpholine ring in drug design. Its rigid, three-dimensional structure offers a distinct advantage in terms of conformational constraint and precise substituent orientation. The available data and theoretical considerations suggest that this spirocyclic analog can lead to compounds with lower lipophilicity and potentially enhanced metabolic stability, addressing key liabilities of the morpholine moiety.

While further experimental data on the specific physicochemical and ADME properties of a wider range of spiro[3.3]heptane sulfones are needed for a more comprehensive comparison, the foundational principles and the data presented in this guide strongly support its consideration as a valuable tool for scaffold hopping and lead optimization in modern drug discovery. The detailed experimental protocols provided herein offer a roadmap for researchers to generate the necessary data to make informed decisions in their quest for safer and more effective medicines.

References

  • Consolidated Chemical. Morpholine - Solvent, Water Treatment, and Corrosion Inhibition. Available from: [Link]

  • Wikipedia. Morpholine. Available from: [Link]

  • PubChem. Morpholine. National Center for Biotechnology Information. Available from: [Link]

  • Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. The Journal of Physical Chemistry Letters. Available from: [Link]

  • Morpholine. In: Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 47. Lyon: International Agency for Research on Cancer; 1989. Available from: [Link]

  • Molecular structures of gas-phase neutral morpholine and its monohydrated complexes: experimental and theoretical approaches. Physical Chemistry Chemical Physics. Available from: [Link]

  • Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. Natural Products Chemistry & Research. Available from: [Link]

  • Patsnap Synapse. How to Conduct an In Vitro Metabolic Stability Study. Available from: [Link]

  • Rapid and Quantitative Measurement of Metabolic Stability without Chromatography or Mass Spectrometry. ACS Chemical Biology. Available from: [Link]

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. Available from: [Link]

  • Metabolic stability assay in human, rat, dog or mouse hepatocytes. protocols.io. Available from: [Link]

  • Creative Biolabs. Metabolic Stability Assay. Available from: [Link]

  • Metabolic stability of a hydrazone derivative: N′-[(4-chlorophenyl)methylidene)] -4-[(4-methylphenyl)sulfonyloxy]benzohydrazid. DergiPark. Available from: [Link]

  • Conformational Analysis of Saturated Heterocyclic Six-Membered Rings. ResearchGate. Available from: [Link]

  • The conformational analysis of saturated heterocycles. N-inversion in hindered piperidines. Journal of the Chemical Society, Chemical Communications. Available from: [Link]

  • A synthetic and NMR conformational study of spiro cyclic quaternary ammonium salts. Arkat USA. Available from: [Link]

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Chemsrc. 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide. Available from: [Link]

  • A synthetic and NMR conformational study of spiro cyclic quaternary ammonium salts. ARKIVOC. Available from: [Link]

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. Available from: [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. GSC Biological and Pharmaceutical Sciences. Available from: [Link]

  • CN102442934A - Synthesis method of 6-oxo-2-azaspiro[18][18] heptane-2-carboxylic acid tert-butyl ester - Google Patents. Available from:

  • NextSDS. 2-thia-6-azaspiro[3.3]heptane 2,2-dioxide. Available from: [Link]

  • PubChem. 2-Thia-6-azaspiro[3.3]heptane. National Center for Biotechnology Information. Available from: [Link]

  • J&K Scientific. 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride. Available from: [Link]

  • Chemsrc. 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide. Available from: [Link]

  • Functionalization of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. Available from: [Link]

  • Metabolic Stability. Pharma Focus Asia. Available from: [Link]

  • Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]. ResearchGate. Available from: [Link]

  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Molecules. Available from: [Link]

  • J&K Scientific. tert-Butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate 2,2-dioxide. Available from: [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hemioxalate

This document provides essential procedural guidance for the safe and compliant disposal of 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hemioxalate. As a compound with a novel spirocyclic structure incorporating a sulfone...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential procedural guidance for the safe and compliant disposal of 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hemioxalate. As a compound with a novel spirocyclic structure incorporating a sulfone dioxide group and an oxalate salt, it necessitates a cautious and informed approach to waste management.[1] This guide is intended for researchers, scientists, and drug development professionals who may handle this or structurally similar compounds. The procedures outlined herein are designed to ensure personnel safety and environmental protection, reflecting best practices in laboratory chemical management.

Core Principles of Disposal: A Hazard-Based Approach

  • The Sulfone Dioxide Moiety: The core, 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide, is a heterocyclic sulfone. A closely related analog, 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride, is classified as harmful if swallowed, and causes skin, eye, and respiratory irritation.[2] Sulfones, as a class, can be water-insoluble, which can complicate aqueous disposal methods.[3]

  • The Hemioxalate Salt: This compound is a salt of oxalic acid.[4] Oxalate salts are known to be harmful if swallowed or if they come into contact with the skin.[5] Ingestion can lead to systemic toxicity.

Given the combined hazards, this compound must be treated as a hazardous waste. Direct disposal into sanitary sewer systems or regular trash is strictly prohibited. The recommended course of action is to engage a licensed hazardous waste disposal contractor.

Personal Protective Equipment (PPE) and Handling Precautions

Prior to handling the compound, whether in its pure form or as a waste product, appropriate personal protective equipment must be worn. This is a non-negotiable aspect of laboratory safety.

Equipment Specification Rationale
Eye Protection Chemical safety glasses with side shields or goggles. A face shield may be required for larger quantities.Protects against splashes and airborne particles that can cause serious eye irritation.[2]
Hand Protection Chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use.Prevents skin contact, which can cause irritation and potential absorption of the harmful oxalate.[2][5]
Body Protection A laboratory coat is mandatory. For larger quantities or in case of a spill, a chemically resistant apron or suit may be necessary.Protects against contamination of personal clothing and skin.
Respiratory Protection Not generally required when handling small quantities in a well-ventilated area. However, if there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.Prevents inhalation of the compound, which may cause respiratory irritation.[2]

Handling Best Practices:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[6][7]

  • Avoid the formation of dust and aerosols.[7][8]

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.[5][6]

  • Wash hands thoroughly after handling.[5][6]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

For Small Spills:

  • Ensure the area is well-ventilated.

  • Wearing the appropriate PPE, gently cover the spill with an inert absorbent material such as sand, earth, or vermiculite.

  • Using non-sparking tools, carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste.[7]

  • Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

For Large Spills:

  • Evacuate the area immediately and restrict access.

  • Alert your institution's environmental health and safety (EHS) office or emergency response team.

  • If it is safe to do so, remove all ignition sources.[7]

  • Do not attempt to clean up a large spill without proper training and equipment.

Step-by-Step Disposal Procedure

The guiding principle for the disposal of 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hemioxalate is that it must be managed as hazardous waste through a certified disposal service.

Step 1: Waste Collection and Segregation

  • Collect waste containing this compound in a designated, compatible, and properly sealed hazardous waste container.[9][10] The container should be clearly labeled with "Hazardous Waste" and the full chemical name: "2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hemioxalate".

  • Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible wastes can react, leading to dangerous situations.[3]

Step 2: Containerization and Labeling

  • Ensure the waste container is made of a compatible material and is in good condition, with no leaks or cracks.[11]

  • The container must be kept tightly closed except when adding waste.[3][6]

  • The label should include the chemical name, associated hazards (e.g., "Toxic," "Irritant"), and the date accumulation started.

Step 3: Storage

  • Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.[6]

  • Keep it away from incompatible materials, heat, and sources of ignition.[10]

Step 4: Final Disposal

  • Arrange for the pickup and disposal of the waste through your institution's EHS office or a contracted licensed hazardous waste disposal company.[9][10]

  • The most probable method of disposal by the contractor will be high-temperature incineration, which is effective at destroying complex organic molecules and their hazardous properties.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Phase 1: At the Bench cluster_1 Phase 2: Storage and Hand-off cluster_2 Phase 3: Final Disposition A Generation of Waste (e.g., unused product, contaminated labware) B Is the waste 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hemioxalate or contaminated with it? A->B C Segregate into a dedicated, compatible, and labeled hazardous waste container. B->C Yes D Consult EHS for guidance on other waste streams. B->D No E Store the sealed container in a designated satellite accumulation area. C->E F Ensure proper labeling and secondary containment. E->F G Arrange for pickup by EHS or a licensed waste disposal vendor. F->G H Transportation to a Treatment, Storage, and Disposal Facility (TSDF). G->H I Final Disposal via High-Temperature Incineration. H->I

Sources

Handling

A Researcher's Guide to Handling 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hemioxalate: Essential Safety and Operational Protocols

As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific advancement. The compound 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hemioxalate, a unique spirocyclic...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific advancement. The compound 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hemioxalate, a unique spirocyclic molecule, holds potential in medicinal chemistry and organic synthesis.[1][2] Its distinct structure, incorporating both a sulfone and an aza group, necessitates a thorough understanding of its safe handling.[1] This guide provides a detailed protocol for the use of personal protective equipment (PPE) when working with this compound, ensuring both personal safety and the integrity of your research.

Core Principles of Chemical Handling

Safe laboratory practice is built on a hierarchy of controls. Before relying solely on PPE, always ensure that engineering controls, such as fume hoods and proper ventilation, are in place and functioning correctly. Administrative controls, including well-defined standard operating procedures (SOPs) and thorough training, are also critical.

Recommended Personal Protective Equipment (PPE)

The following PPE is recommended for handling 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hemioxalate in a laboratory setting.

PPE ComponentSpecificationsRationale
Hand Protection Nitrile gloves (minimum thickness of 4 mil)Provides a barrier against skin contact. Given the compound is a potential skin irritant, gloves are essential.[3][5] Double-gloving is recommended when handling larger quantities or for prolonged procedures.
Eye Protection Safety glasses with side shields or chemical splash gogglesProtects the eyes from dust particles and potential splashes. As the compound is a likely eye irritant, this is a mandatory piece of equipment.[3][5]
Respiratory Protection NIOSH-approved N95 or higher-rated respiratorRecommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of airborne particles, which may cause respiratory tract irritation.[3]
Body Protection Laboratory coatProtects street clothes from contamination and provides an additional layer of protection for the skin.

Step-by-Step PPE Protocols

Adherence to proper donning and doffing procedures is crucial to prevent cross-contamination and exposure.

Donning PPE Workflow

G cluster_donning PPE Donning Sequence lab_coat 1. Lab Coat: Fasten completely. respirator 2. Respirator (if required): Perform seal check. lab_coat->respirator goggles 3. Goggles/Safety Glasses: Ensure a snug fit. respirator->goggles gloves 4. Gloves: Pull cuffs over lab coat sleeves. goggles->gloves

Caption: Sequential process for correctly putting on PPE.

Doffing PPE Workflow

G cluster_doffing PPE Doffing Sequence gloves 1. Gloves: Peel off without touching the exterior. goggles 2. Goggles/Safety Glasses: Handle by the arms. gloves->goggles lab_coat 3. Lab Coat: Roll inside-out. goggles->lab_coat respirator 4. Respirator (if used): Remove last. lab_coat->respirator

Sources

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